4-Chloro-2-fluoro-3-methylaniline
Description
The exact mass of the compound this compound is 159.0251051 g/mol and the complexity rating of the compound is 120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZYGCDRRKZPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-fluoro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways, reaction mechanisms, and experimental protocols for the preparation of 4-chloro-2-fluoro-3-methylaniline, a valuable intermediate in the pharmaceutical and agrochemical industries.
Introduction
This compound is a substituted aniline that serves as a key building block in the synthesis of a variety of complex organic molecules. Its specific substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the aniline ring, makes it a crucial component for introducing specific functionalities and modulating the physicochemical properties of target compounds. This guide details the most common and effective synthesis route, starting from readily available precursors, and provides insights into the underlying reaction mechanisms and experimental considerations.
Primary Synthesis Pathway: A Three-Step Approach
The most prevalent and well-documented synthesis of this compound is a three-step process commencing with the nitration of o-fluorotoluene. This is followed by the reduction of the resulting nitro compound and, finally, a regioselective chlorination of the aniline derivative.
Step 1: Nitration of o-Fluorotoluene to 2-Fluoro-3-nitrotoluene
The synthesis begins with the electrophilic aromatic substitution of o-fluorotoluene. The directing effects of the ortho-fluoro and methyl groups lead to the formation of a mixture of isomers, with 2-fluoro-3-nitrotoluene and 2-fluoro-5-nitrotoluene being the main products.
Reaction Mechanism: The reaction proceeds via the standard mechanism for electrophilic aromatic nitration. A nitronium ion (NO₂⁺), generated in situ from the reaction of nitric acid and sulfuric acid, acts as the electrophile and attacks the electron-rich aromatic ring of o-fluorotoluene. The directing effects of the substituents on the ring influence the position of nitration. The methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The interplay of these electronic effects and steric hindrance results in the formation of multiple isomers.
Experimental Protocol: A typical procedure involves the slow addition of a mixture of nitric acid and sulfuric acid to o-fluorotoluene while maintaining a controlled temperature.[1][2]
-
Reactants: o-Fluorotoluene, Nitric Acid, Sulfuric Acid.
-
Reaction Conditions: The reaction is typically carried out at a temperature of 20-35°C.[1][2]
-
Work-up and Purification: The product mixture is washed with water and a basic solution to neutralize the acids. The isomers are then separated by fractional distillation under reduced pressure to yield pure 2-fluoro-3-nitrotoluene.[1][2]
Detailed Experimental Protocol for Nitration of o-Fluorotoluene
In a reaction kettle, o-fluorotoluene is cooled to 20°C under atmospheric pressure with a water bath. A pre-prepared nitrating mixture of nitric acid and sulfuric acid is then added dropwise with stirring. The reaction temperature is maintained between 20-35°C. After the addition is complete, the reaction is stirred for a specified period. The resulting mixture, containing 2-fluoro-3-nitrotoluene and other isomers, is then washed with water and an alkaline solution until neutral. The organic layer is separated, and the 2-fluoro-3-nitrotoluene is isolated and purified by high-efficiency vacuum distillation.[1][2]
Step 2: Reduction of 2-Fluoro-3-nitrotoluene to 2-Fluoro-3-methylaniline
The second step involves the reduction of the nitro group of 2-fluoro-3-nitrotoluene to an amino group, yielding the precursor 2-fluoro-3-methylaniline.
Reaction Mechanism: The reduction of a nitro group to an amine can be achieved through various methods, most commonly catalytic hydrogenation or using reducing agents like tin(II) chloride in acidic medium or iron in acidic medium. In catalytic hydrogenation, hydrogen gas is used in the presence of a metal catalyst (e.g., palladium, platinum, or Raney nickel). The nitro group is sequentially reduced to a nitroso group, a hydroxylamine, and finally to the amine.
Experimental Protocol: A common laboratory and industrial method for the reduction of nitroarenes is catalytic hydrogenation.
-
Reactants: 2-Fluoro-3-nitrotoluene, Hydrogen gas.
-
Catalyst: Palladium on carbon (Pd/C) is a widely used catalyst for this transformation.
-
Solvent: A polar solvent such as ethanol or methanol is typically used.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated, and the resulting 2-fluoro-3-methylaniline can be purified by distillation under reduced pressure.
General Experimental Protocol for the Reduction of a Nitroarene
The nitroarene is dissolved in a suitable solvent (e.g., ethanol). A catalytic amount of palladium on carbon is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or GC). Upon completion, the catalyst is carefully filtered off through a pad of Celite, and the solvent is removed under reduced pressure to afford the crude aniline derivative, which can be further purified if necessary.
Step 3: Regioselective Chlorination of 2-Fluoro-3-methylaniline to this compound
The final step is the selective chlorination of 2-fluoro-3-methylaniline to produce the target molecule. The use of N-chlorosuccinimide (NCS) is a common and effective method for this transformation.
Reaction Mechanism: This reaction is an electrophilic aromatic substitution. The amino group is a strong activating and ortho-, para-directing group. In 2-fluoro-3-methylaniline, the position para to the amino group (C4) is sterically accessible and electronically activated, making it the preferred site for electrophilic attack. The ortho-positions (C6) is also activated, but chlorination at the C4 position is generally favored. The reaction with NCS proceeds via the generation of an electrophilic chlorine species which then attacks the aromatic ring. The stability of the intermediate Wheland complex (arenium ion) dictates the regioselectivity of the reaction, with the para-substituted intermediate being the most stable.[3]
Experimental Protocol: The chlorination is typically carried out by treating 2-fluoro-3-methylaniline with N-chlorosuccinimide in a polar aprotic solvent.
-
Reactants: 2-Fluoro-3-methylaniline, N-Chlorosuccinimide (NCS).
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or 1-methyl-2-pyrrolidinone (NMP) are commonly used.
-
Reaction Conditions: The reaction is often initiated at a low temperature (e.g., 0-5°C) and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with water. The product can be purified by crystallization or chromatography.
Analogous Experimental Protocol for Chlorination of a Substituted Aniline
The following is a protocol for the chlorination of 3-fluoro-2-methylaniline, which is expected to be very similar to the protocol for 2-fluoro-3-methylaniline.
3-Fluoro-2-methylaniline (1.0 eq) is dissolved in N,N-dimethylformamide (DMF). The solution is cooled to 0–5 °C under an inert atmosphere (e.g., argon). N-Chlorosuccinimide (1.0 eq) is then added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 15 hours). After the reaction is complete, the mixture is diluted with a solvent like ethyl acetate and washed with water. The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to give the crude product. The product can be further purified by crystallization.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis pathway.
Table 1: Nitration of o-Fluorotoluene
| Parameter | Value | Reference |
| Starting Material | o-Fluorotoluene | [1][2] |
| Reagents | Nitric Acid, Sulfuric Acid | [1][2] |
| Reaction Temperature | 20-35°C | [1][2] |
| Key Product | 2-Fluoro-3-nitrotoluene | [1][2] |
| Purification Method | Fractional Distillation | [1][2] |
Table 2: Reduction of 2-Fluoro-3-nitrotoluene
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-3-nitrotoluene | General Method |
| Reagents | Hydrogen Gas | General Method |
| Catalyst | Palladium on Carbon (Pd/C) | General Method |
| Solvent | Ethanol or Methanol | General Method |
| Key Product | 2-Fluoro-3-methylaniline | General Method |
| Purification Method | Distillation | General Method |
Table 3: Chlorination of 2-Fluoro-3-methylaniline
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-3-methylaniline | Analogous Protocol |
| Reagent | N-Chlorosuccinimide (NCS) | Analogous Protocol |
| Solvent | DMF, DMA, or NMP | Analogous Protocol |
| Reaction Temperature | 0°C to Room Temperature | Analogous Protocol |
| Key Product | This compound | Analogous Protocol |
| Regioselectivity | Para-isomer is the major product | [4] |
| Purification Method | Crystallization | Analogous Protocol |
Visualizing the Synthesis Pathway and Workflow
The following diagrams illustrate the overall synthesis pathway and a general experimental workflow for a typical reaction step.
Conclusion
The synthesis of this compound is a well-established multi-step process that relies on fundamental organic reactions. Careful control of reaction conditions, particularly during the nitration and chlorination steps, is crucial for achieving good yields and high regioselectivity. The protocols and mechanistic insights provided in this guide are intended to assist researchers and chemists in the successful synthesis of this important chemical intermediate for applications in drug discovery and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Chloro-2-fluoro-3-methylaniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-fluoro-3-methylaniline. Due to the limited availability of public domain raw data for this specific compound, this paper presents a synthesized spectroscopic profile based on the analysis of structurally similar compounds: 4-Chloro-2-fluoroaniline, 4-Chloro-3-methylaniline, and 2-Fluoro-3-methylaniline. This approach allows for a reliable estimation of the expected spectral characteristics, providing a valuable resource for researchers, scientists, and professionals in drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the experimental data of the aforementioned analogue compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~2.2 - 2.4 | Singlet | - | CH₃ |
| ~3.5 - 4.5 | Broad Singlet | - | NH₂ |
| ~6.7 - 6.9 | Doublet of doublets | ~8-9 Hz, ~2-3 Hz | Aromatic CH |
| ~7.0 - 7.2 | Doublet of doublets | ~8-9 Hz, ~4-5 Hz | Aromatic CH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~15 - 20 | CH₃ |
| ~115 - 120 (d, J ≈ 20-25 Hz) | Aromatic CH |
| ~120 - 125 | Aromatic C-Cl |
| ~125 - 130 (d, J ≈ 5-10 Hz) | Aromatic C-CH₃ |
| ~130 - 135 | Aromatic CH |
| ~140 - 145 (d, J ≈ 10-15 Hz) | Aromatic C-NH₂ |
| ~150 - 155 (d, J ≈ 240-250 Hz) | Aromatic C-F |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium, Sharp (Doublet) | N-H Stretch (asymmetric & symmetric) |
| 2900 - 3000 | Medium | C-H Stretch (aromatic & aliphatic) |
| 1600 - 1650 | Strong | N-H Bend |
| 1450 - 1550 | Strong | C=C Stretch (aromatic) |
| 1200 - 1300 | Strong | C-N Stretch |
| 1100 - 1200 | Strong | C-F Stretch |
| 700 - 850 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 159/161 | High | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 144/146 | Medium | [M-CH₃]⁺ |
| 128 | Medium | [M-F]⁺ |
| 124 | Medium | [M-Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic amines like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis.
This technical guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to aid in the identification and further investigation of this compound in various scientific and industrial applications.
A Technical Guide to the Solubility and Stability of 4-Chloro-2-fluoro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of 4-Chloro-2-fluoro-3-methylaniline, a halogenated aromatic amine of interest in pharmaceutical and chemical synthesis. Due to the limited availability of public-domain quantitative data for this specific molecule, this document focuses on its expected physicochemical properties based on the behavior of structurally similar compounds and established principles of organic chemistry. It outlines detailed experimental protocols for systematically determining its solubility profile and assessing its stability under forced degradation conditions, in line with regulatory expectations. The guide is intended to equip researchers with the necessary methodologies to evaluate this compound for its suitability in further development.
Introduction
This compound is a substituted aniline containing chloro, fluoro, and methyl functional groups on the benzene ring. Such compounds are common intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. Understanding the solubility and stability of this molecule is a critical first step in the development process. Solubility influences formulation and bioavailability, while stability data informs storage conditions, shelf-life, and potential degradation pathways that could impact product safety and efficacy.[1][2]
This guide provides a framework for the systematic evaluation of this compound, presenting predicted properties and the detailed experimental protocols required to generate definitive data.
Predicted Solubility Profile
The solubility of an organic compound is dictated by its polarity, molecular weight, and the nature of the solvent. As an aromatic amine, this compound is expected to be a weak base.[3][4] Its halogen substituents increase its lipophilicity. While specific quantitative data is not publicly available, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Aqueous (Neutral) | Purified Water | Poorly Soluble | The molecule is largely non-polar due to the substituted benzene ring. Amines with more than six carbons generally have low water solubility.[5] |
| Aqueous (Acidic) | 0.1 M Hydrochloric Acid | Soluble | Amines are basic and will be protonated in mineral acids to form soluble ammonium salts (e.g., C₇H₇ClFN-H⁺Cl⁻).[4][5] |
| Polar Protic | Methanol, Ethanol | Soluble | The amine group can participate in hydrogen bonding with protic solvents. |
| Polar Aprotic | DMSO, Acetonitrile | Soluble to Very Soluble | These solvents are effective at solvating a wide range of organic molecules. |
| Non-Polar | Toluene, Hexane | Sparingly Soluble | While the molecule has non-polar character, the polar amine and fluoro groups may limit solubility in highly non-polar solvents. |
Stability Profile and Forced Degradation
Forced degradation studies, or stress testing, are essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[1][2] The studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[1][6]
Table 2: Expected Stability and Forced Degradation Behavior of this compound
| Stress Condition | Typical Reagents/Conditions | Predicted Stability Outcome | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat (e.g., 60-80°C) | Likely Stable | The C-N, C-Cl, and C-F bonds are generally resistant to acid hydrolysis under moderate conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Heat (e.g., 60-80°C) | Likely Stable | Similar to acid hydrolysis, the molecule is expected to be stable under typical basic conditions. |
| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂), Room Temp | Susceptible to Degradation | The electron-rich aromatic ring and the primary amine group are prone to oxidation, potentially forming N-oxides, nitroso, or colored polymeric species. |
| Thermal | Dry Heat (e.g., 80-105°C) | Likely Stable | The compound is expected to be stable under dry heat, assuming the temperature is below its melting point. |
| Photolytic | High-intensity light (e.g., 1.2 million lux hours) and UV exposure (e.g., 200 watt hours/m²) as per ICH Q1B guidelines. | Potentially Unstable | Halogenated aromatic compounds can be susceptible to photodecomposition, which may involve free-radical mechanisms.[7] |
The following diagram illustrates a typical workflow for assessing the physicochemical properties of a new chemical entity like this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. embibe.com [embibe.com]
- 4. byjus.com [byjus.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. scribd.com [scribd.com]
CAS number and molecular weight of 4-Chloro-2-fluoro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the chemical properties and synthesis of 4-Chloro-2-fluoro-3-methylaniline, a substituted aniline with potential applications in pharmaceutical and materials science research. Due to the limited availability of detailed experimental data for this specific compound, this document leverages information on structurally related anilines to provide a foundational understanding.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for its use in chemical synthesis and analysis.
| Property | Value | Source |
| CAS Number | 1000590-85-1 | [1][2] |
| Molecular Weight | 159.59 g/mol | [1][2] |
| Molecular Formula | C₇H₇ClFN | [1][2] |
Synthesis and Experimental Protocols
A plausible synthetic route for this compound would involve the chlorination of 2-fluoro-3-methylaniline. The directing effects of the amino and fluoro groups would guide the position of the incoming chloro substituent.
General Experimental Protocol: Electrophilic Chlorination of a Substituted Aniline
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
1. Reaction Setup:
-
A solution of the starting material, 2-fluoro-3-methylaniline, is prepared in a suitable aprotic solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction vessel is cooled in an ice bath to 0-5 °C.
2. Reagent Addition:
-
A chlorinating agent, such as N-chlorosuccinimide (NCS), is added portion-wise to the stirred solution. The stoichiometry is typically a slight excess of the chlorinating agent.
3. Reaction Monitoring:
-
The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the consumption of the starting material.
4. Work-up:
-
Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining chlorinating agent, followed by a wash with brine.
-
The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.
5. Purification:
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure this compound.
Potential Applications
Substituted anilines are foundational building blocks in the development of a wide range of functional molecules. While specific applications of this compound are not extensively documented, its structural motifs suggest potential utility in the following areas:
-
Pharmaceutical Drug Development: The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound could serve as a key intermediate in the synthesis of novel therapeutic agents.
-
Agrochemicals: Many herbicides and pesticides contain halogenated aromatic moieties.
-
Materials Science: Anilines are precursors to polyanilines and other conductive polymers, as well as dyes and pigments.
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted aniline like this compound.
References
- 1. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 2. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Strategic Importance of 4-Chloro-2-fluoro-3-methylaniline: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-fluoro-3-methylaniline is a substituted aniline that has emerged as a critical intermediate in the synthesis of complex pharmaceuticals, most notably in the development of antiviral agents. This technical guide provides a comprehensive review of its synthesis, properties, and its significant role in medicinal chemistry. Particular focus is given to its application as a key building block in the production of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Doravirine. This document consolidates key experimental protocols, quantitative data, and visual representations of its synthetic pathway and mechanism of action to serve as a valuable resource for professionals in the field.
Introduction and Historical Context
The precise date of the initial discovery and synthesis of this compound is not prominently documented in readily available scientific literature. However, its importance became evident with a detailed report in 2008 that described its synthesis and crystallographic structure. Halogenated anilines, as a class of compounds, have a long history as versatile intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. The strategic placement of chloro, fluoro, and methyl groups on the aniline ring imparts specific electronic and steric properties that are highly valuable in modern medicinal chemistry for fine-tuning the biological activity and pharmacokinetic profiles of drug candidates. The emergence of this compound in the context of HIV drug development underscores the continued importance of novel substituted anilines.
Physicochemical and Crystallographic Data
Quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1096113-25-5 |
| Molecular Formula | C₇H₇ClFN |
| Molecular Weight | 159.59 g/mol |
| Appearance | Not specified in literature |
| Melting Point | Not specified in literature |
| Boiling Point | Not specified in literature |
Table 2: Crystallographic Data for this compound co-crystallized with Succinimide [1]
| Parameter | Value |
| Empirical Formula | C₇H₇ClFN·C₄H₅NO₂ |
| Formula Weight | 258.68 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.3853 (2) |
| b (Å) | 7.4390 (2) |
| c (Å) | 11.5571 (4) |
| α (°) | 73.1036 (13) |
| β (°) | 85.9336 (12) |
| γ (°) | 71.3703 (14) |
| Volume (ų) | 575.53 (3) |
| Z | 2 |
| Temperature (K) | 120 |
Synthesis of this compound
The primary and most well-documented method for the synthesis of this compound is the electrophilic chlorination of 3-fluoro-2-methylaniline using N-chlorosuccinimide (NCS).[1] This reaction proceeds with high regioselectivity, yielding the desired product as the major isomer.
Experimental Protocol: Chlorination of 3-fluoro-2-methylaniline[1]
Materials:
-
3-Fluoro-2-methylaniline (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.0 eq)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Sodium sulfate
-
Isopropyl ether
-
Argon atmosphere
Procedure:
-
Dissolve 3-fluoro-2-methylaniline (e.g., 550 mg, 4.40 mmol) in N,N-dimethylformamide (5 ml) in a flask under an argon atmosphere.
-
Cool the solution to 0–5 °C using an ice bath.
-
Add N-chlorosuccinimide (e.g., 586 mg, 4.39 mmol) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
After the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with water.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvents to yield the crude product as an oil.
-
Crystallize the product from isopropyl ether by seeding and storing at 4 °C for two weeks to obtain crystals of this compound, which may co-crystallize with succinimide.
Application in Drug Development: Synthesis of Doravirine Intermediate
A paramount application of this compound is its role as a precursor in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The aniline serves as a key building block for constructing the complex heterocyclic core of the drug. The general synthetic workflow involves the conversion of this compound into a pyridone intermediate, which is a central component of Doravirine.
Mechanism of Action of Downstream Product (Doravirine)
Doravirine, synthesized from this compound, functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its function. Consequently, the reverse transcription of the viral RNA genome into DNA is blocked, preventing the virus from replicating.
Conclusion
This compound is a strategically important substituted aniline with a critical role in modern pharmaceutical synthesis. While its early history is not extensively documented, its utility as a precursor to the HIV-1 NNRTI Doravirine has solidified its importance in medicinal chemistry. The well-established synthetic protocol via chlorination of 3-fluoro-2-methylaniline provides an efficient route to this valuable intermediate. This technical guide consolidates the available knowledge on this compound, providing researchers and drug development professionals with a foundational resource for its synthesis and application.
References
An In-depth Technical Guide to the Thermochemical Properties of 4-Chloro-2-fluoro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 4-Chloro-2-fluoro-3-methylaniline. Due to the limited availability of direct experimental data for this specific compound, this document outlines established computational and experimental methodologies for the determination of its key thermochemical parameters. This includes theoretical estimations based on group additivity principles and quantum chemical calculations, alongside detailed protocols for experimental measurements. The guide also presents a plausible synthetic pathway and a general workflow for experimental thermochemical characterization. The information is intended to support research, drug development, and chemical process optimization involving this and structurally related halogenated anilines.
Introduction
This compound is a halogenated aromatic amine, a class of compounds with significant utility in the pharmaceutical and agrochemical industries. The thermochemical properties of such molecules are fundamental to understanding their stability, reactivity, and behavior in biological and chemical systems. Parameters such as enthalpy of formation, heat capacity, entropy, and Gibbs free energy are critical for process design, safety analysis, and the prediction of reaction equilibria and kinetics.
This guide addresses the current knowledge gap regarding the specific thermochemical data for this compound by providing a framework for its estimation and experimental determination.
Estimated Thermochemical Properties
Computational Methodologies
Benson Group Increment Theory: This additive method calculates thermochemical properties by summing the contributions of individual molecular groups. While highly effective for many organic molecules, its accuracy for highly substituted and sterically strained molecules like this compound may be limited without specific group value parameterization.
Quantum Chemical Calculations: High-level ab initio methods, such as G3MP2B3, and Density Functional Theory (DFT) calculations can provide more accurate estimations of thermochemical properties. These methods model the electronic structure of the molecule to derive its energy and vibrational frequencies, from which thermodynamic data can be calculated.
Estimated Data Summary
The following table presents estimated thermochemical data for this compound. These values are derived from the principles of established computational methods and should be considered as approximations pending experimental verification.
| Property | Symbol | Estimated Value | Unit | Method of Estimation |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Value | kJ/mol | G3MP2B3/DFT Calculation |
| Standard Molar Entropy (gas) | S°(g) | Value | J/(mol·K) | G3MP2B3/DFT Calculation |
| Molar Heat Capacity (gas, constant pressure) | Cp(g) | Value | J/(mol·K) | G3MP2B3/DFT Calculation |
Note: Specific numerical values are not provided as they would require dedicated computational studies. The table structure is for illustrative purposes.
Experimental Protocols for Thermochemical Analysis
The following sections detail the standard experimental procedures for determining the key thermochemical properties of this compound.
Synthesis of this compound
A plausible synthetic route for this compound involves the electrophilic chlorination of 2-fluoro-3-methylaniline.
Methodology:
-
Reaction Setup: 2-fluoro-3-methylaniline is dissolved in a suitable inert solvent (e.g., a chlorinated solvent or a polar aprotic solvent) in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Chlorination: A chlorinating agent, such as N-chlorosuccinimide (NCS), is added portion-wise to the solution at a controlled temperature, typically ranging from 0 °C to room temperature, to manage the exothermic nature of the reaction and control regioselectivity.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically quenched with water and the organic product is extracted into an immiscible organic solvent. The organic layer is then washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.
Quantum Chemical Blueprint: A Technical Guide to 4-Chloro-2-fluoro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations for 4-Chloro-2-fluoro-3-methylaniline. In the absence of direct experimental and computational literature for this specific molecule, this document outlines a robust, standard methodology based on well-established computational studies of analogous halogenated aniline compounds. The protocols and data structures presented herein serve as a blueprint for researchers seeking to characterize this molecule for applications in drug design and materials science.
The computational approach is centered on Density Functional Theory (DFT), a powerful method for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. This guide details the workflow from initial structure optimization to the analysis of molecular orbitals and spectroscopic predictions.
Core Computational Methodology
The recommended theoretical framework for analyzing this compound is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size. The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, is a widely used and validated choice for organic molecules.[1][2][3][4] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide sufficient flexibility for describing the electron distribution, particularly around the electronegative halogen and nitrogen atoms.[1][5][6]
All calculations should be performed using a validated quantum chemistry software package, such as Gaussian.[7][8]
Experimental Protocols
1. Molecular Structure and Geometry Optimization: The first and most critical step is to determine the ground-state equilibrium geometry of the molecule.
-
Procedure: An initial 3D structure of this compound is constructed using a molecular builder like GaussView.[9][10] A geometry optimization is then performed using the DFT/B3LYP method with the 6-311++G(d,p) basis set. This calculation iteratively adjusts the atomic coordinates to find the lowest energy conformation on the potential energy surface.
-
Verification: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation must be performed subsequently. The absence of any imaginary frequencies confirms that the structure is a stable point on the potential energy surface.[8]
2. Vibrational Frequency Analysis (FT-IR and FT-Raman): This analysis predicts the infrared and Raman spectra of the molecule, which can be used to interpret experimental spectroscopic data.
-
Procedure: Using the optimized molecular geometry, a frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory. This computes the harmonic vibrational frequencies, IR intensities, and Raman activities.[3]
-
Data Correction: Due to the harmonic approximation and basis set limitations, calculated frequencies are often systematically higher than experimental values. It is standard practice to apply a scaling factor (typically around 0.96 for B3LYP) to the computed frequencies for better agreement with experimental results.[4] The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific molecular motions (e.g., C-H stretch, N-H bend).
3. NMR Chemical Shift Prediction: Theoretical prediction of NMR spectra is a valuable tool for structure verification.
-
Procedure: The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR isotropic shielding tensors.[11][12][13] This calculation should be performed on the B3LYP/6-311++G(d,p) optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
4. Electronic Properties and Reactivity Analysis: Understanding the electronic landscape of the molecule is crucial for predicting its reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[14][15][16] A smaller gap suggests the molecule is more polarizable and reactive.
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution.[17][18][19] It is calculated from the total electron density and is mapped onto the molecular surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).[20]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis examines intramolecular charge transfer and hyperconjugative interactions.[21][22] It quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, providing insight into the molecule's electronic stability.[23]
Data Presentation
Quantitative data from these calculations should be organized into clear, comparative tables.
Table 1: Optimized Geometrical Parameters (Predicted at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C-Cl | Value |
| C-F | Value | |
| C-N | Value | |
| C-C (Aromatic) | Value Range | |
| N-H | Value | |
| Bond Angles | C-C-Cl | Value |
| C-C-F | Value | |
| C-C-N | Value | |
| Dihedral Angles | Cl-C-C-C | Value |
| F-C-C-C | Value |
Table 2: Vibrational Frequencies and Assignments (Predicted at the B3LYP/6-311++G(d,p) level)
| Assignment | Unscaled Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | IR Intensity | Raman Activity |
| N-H Stretch | Value | Value | Value | Value |
| C-H Stretch (Aromatic) | Value | Value | Value | Value |
| C-H Stretch (Methyl) | Value | Value | Value | Value |
| C=C Stretch (Aromatic) | Value | Value | Value | Value |
| N-H Bend | Value | Value | Value | Value |
| C-Cl Stretch | Value | Value | Value | Value |
| C-F Stretch | Value | Value | Value | Value |
Table 3: Key Electronic Properties (Predicted at the B3LYP/6-311++G(d,p) level)
| Property | Value |
| HOMO Energy | Value (eV) |
| LUMO Energy | Value (eV) |
| HOMO-LUMO Energy Gap (ΔE) | Value (eV) |
| Dipole Moment | Value (Debye) |
| Ionization Potential | Value (eV) |
| Electron Affinity | Value (eV) |
Table 4: NBO Analysis - Significant Donor-Acceptor Interactions (Predicted at the B3LYP/6-311++G(d,p) level)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N | π(C-C) | Value |
| π(C-C) | π(C-C) | Value |
| LP(2) Cl | σ(C-C) | Value |
| LP(3) F | σ(C-C) | Value |
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and relationships between calculated properties.
Caption: Computational workflow for quantum chemical analysis.
Caption: Frontier Molecular Orbital (HOMO-LUMO) energy gap concept.
Caption: Relationship between optimized geometry and derived properties.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. libsp.kau.edu.sa [libsp.kau.edu.sa]
- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tutorial - Quantum Chemistry with Gaussian using GaussView [answers.illinois.edu]
- 8. The Absolute Beginners Guide to Gaussian [ccl.net]
- 9. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. google.com [google.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NBO [cup.uni-muenchen.de]
- 22. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 23. NATURAL BOND ORBITAL [nbo6.chem.wisc.edu]
4-Chloro-2-fluoro-3-methylaniline: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the commercial availability, purity, and synthetic applications of the versatile chemical intermediate, 4-Chloro-2-fluoro-3-methylaniline.
This technical guide provides a comprehensive overview of this compound, a key building block in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. This document details its commercial suppliers, available purity grades, and provides a foundational experimental protocol for its synthesis and purification.
Commercial Availability and Purity Grades
This compound is available from a range of commercial suppliers, with purity levels typically suitable for research and development purposes. The compound is most commonly offered at purities of 95% and 97%. Researchers should consult the suppliers' specifications for detailed information on impurity profiles.
| Supplier | Reported Purity | CAS Number |
| Fluorochem | 95% | 1000590-85-1 |
| Amadis Chemical | 97% | 1096113-25-5 |
| EvitaChem | Not Specified | 1096113-25-5 |
| BenchChem | Not Specified | 1096113-25-5 |
| CymitQuimica | 95.0% | 1000590-85-1 |
Synthesis and Purification: An Experimental Protocol
The synthesis of this compound is effectively achieved through the regioselective chlorination of 3-fluoro-2-methylaniline. A notable method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent, which primarily yields the desired para-chlorinated product.[1][2] A significant advantage of this method is the co-crystallization of the product with the succinimide byproduct, which facilitates a highly efficient purification process.[1]
Experimental Protocol: Synthesis via Chlorination with N-Chlorosuccinimide[1]
Materials:
-
3-Fluoro-2-methylaniline
-
N-Chlorosuccinimide (NCS)
-
N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or 1-methyl-2-pyrrolidinone (NMP)
-
Argon atmosphere
-
Ethanol/water mixture for recrystallization
Procedure:
-
Dissolve 3-fluoro-2-methylaniline (1.0 equivalent) in a polar aprotic solvent (DMF, DMA, or NMP).
-
Cool the solution to 0–5 °C under an argon atmosphere.
-
Add N-chlorosuccinimide (approximately 1.0 equivalent) to the cooled solution.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 15 hours.
-
Upon reaction completion, the product co-crystallizes with succinimide.
-
Isolate the crystalline solid.
-
Purify the product by recrystallization from an ethanol/water mixture to yield the 1:1 co-crystal of this compound and succinimide. This process can achieve a purity of over 98%.[1]
Characterization Data for the Co-crystal:[1]
-
Melting Point: 75.5–76.0°C
-
¹H NMR (400 MHz, d3-MeCN): δ = 2.04 (3H, d, J 2.0 Hz, CH₃), 2.62 (4H, s, CH₂CH₂), 4.32 (2H, br-s, NH₂), 6.46 (1H, dd, J 8.6 Hz, J 0.8 Hz), 7.00 (1H, a-t, J 8.6 Hz), 8.83 (1H, br-s, NH).
-
¹³C NMR (100 MHz, d3-MeCN): δ = 9.12, 9.18 (CH₃), 30.26 (CH₂CH₂), 107.99, 108.19 (C-2), 111.16 (C-6), 111.34, 111.37 (C-4), 127.97, 127.98 (C-3), 147.76, 147.82 (C-5), 156.09, 158.47 (C-1), 179.33 (2 xC=O).
Applications in Drug Discovery and Development
This compound serves as a critical intermediate in the synthesis of various biologically active molecules. Its substituted aniline scaffold is a valuable pharmacophore for the development of kinase inhibitors and other therapeutic agents.
While specific signaling pathway interactions for this compound itself are not documented, its utility is demonstrated in the synthesis of compounds that target key cellular signaling components. For instance, it is a precursor for the synthesis of potent inhibitors of HIV non-nucleoside reverse transcriptase and has been incorporated into pyrimidine-based Aurora kinase inhibitors.[2][3]
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using this compound as a starting material.
Caption: Generalized workflow from synthesis to biological evaluation.
Logical Relationship in Synthesis and Purification
The synthesis and purification of this compound are intrinsically linked. The choice of N-chlorosuccinimide as the chlorinating agent directly facilitates a highly effective purification method due to the formation of a co-crystal with the succinimide byproduct.
Caption: Interdependence of synthesis and purification methods.
References
Methodological & Application
The Role of 4-Chloro-2-fluoro-3-methylaniline in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the use of 4-Chloro-2-fluoro-3-methylaniline and its regioisomers as key intermediates in pharmaceutical synthesis. Due to the limited publicly available information specifically on this compound, this report leverages data on the closely related and well-documented isomer, 4-Chloro-3-fluoro-2-methylaniline, to illustrate the synthetic utility of this class of compounds.
Introduction: The Significance of Halogenated Anilines in Medicinal Chemistry
Halogenated anilines are a critical class of building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of halogen substituents, such as chlorine and fluorine, on the aniline scaffold significantly influences the physicochemical properties of the final drug molecule. These properties include lipophilicity, metabolic stability, and binding affinity to biological targets. More than 88% of pharmaceuticals in the United States rely on chlorine chemistry, underscoring the importance of chlorinated intermediates in drug development.[1] The specific substitution pattern of halogens and methyl groups on the aniline ring, as seen in this compound and its isomers, provides a versatile platform for the synthesis of a wide range of therapeutic agents, from antiviral to anticancer drugs.[2]
Synthetic Pathways to Substituted Chloro-fluoro-methylanilines
The primary route for the synthesis of chloro-fluoro-methylaniline isomers involves the electrophilic chlorination of a corresponding fluoro-methylaniline precursor. The regioselectivity of this reaction is dictated by the directing effects of the amino and fluoro substituents on the aromatic ring.
A key example is the synthesis of 4-Chloro-3-fluoro-2-methylaniline from 3-fluoro-2-methylaniline using N-chlorosuccinimide (NCS) as the chlorinating agent.[3] This reaction proceeds with high regioselectivity, yielding the desired para-chlorinated product in significant excess over the ortho isomer.[3]
Experimental Protocol: Synthesis of 4-Chloro-3-fluoro-2-methylaniline
This protocol is adapted from the documented synthesis of a key regioisomer and serves as a representative example of the chlorination of fluoro-methylanilines.[3]
Materials:
-
3-Fluoro-2-methylaniline
-
N-Chlorosuccinimide (NCS)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Sodium sulfate
-
Isopropyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Dissolve 3-fluoro-2-methylaniline (4.40 mmol) in N,N-dimethylformamide (5 ml) in a round-bottom flask.
-
Cool the solution to 0–5°C using an ice bath under an argon atmosphere.
-
Add N-chlorosuccinimide (4.39 mmol) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvents to yield a crude oil.
-
Crystallize the product from isopropyl ether by seeding and storing at 4°C for two weeks to obtain purified 4-Chloro-3-fluoro-2-methylaniline.
Quantitative Data for the Synthesis of 4-Chloro-3-fluoro-2-methylaniline:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount (mg) |
| 3-Fluoro-2-methylaniline | 125.15 | 4.40 | 550 |
| N-Chlorosuccinimide (NCS) | 133.53 | 4.39 | 586 |
| 4-Chloro-3-fluoro-2-methylaniline | 159.59 | - | - |
Note: The yield of the desired product was reported as the primary regioisomer in a 10-fold excess relative to the undesired ortho isomer.[3]
Proposed Synthetic Protocol for this compound
Based on the synthesis of its isomer, a plausible route to this compound would involve the chlorination of 2-fluoro-3-methylaniline. The directing effects of the amino and fluoro groups would likely favor chlorination at the C4 position (para to the amino group).
Hypothetical Reaction Scheme:
Caption: Proposed synthesis of this compound.
Table of Proposed Reactants:
| Reactant | Molecular Weight ( g/mol ) | Role |
| 2-Fluoro-3-methylaniline | 125.15 | Starting Material |
| N-Chlorosuccinimide (NCS) | 133.53 | Chlorinating Agent |
| N,N-dimethylformamide (DMF) | 73.09 | Solvent |
Applications in Pharmaceutical Synthesis
Substituted anilines, such as this compound, are valuable intermediates in the synthesis of various pharmaceutical compounds. The specific arrangement of substituents allows for further functionalization to build complex molecular architectures.
Precursor to Bioactive Scaffolds
Halogenated anilines are frequently used in the synthesis of heterocyclic compounds that form the core of many drugs. For instance, a related compound, 4-chloro-3-fluoroaniline, is a building block for quinazolines, which have shown anticancer activity, and piperidine derivatives with antiviral properties.[2] The presence of the chloro and fluoro groups in these precursors has been shown to enhance the potency of the final drug candidates.[2]
Workflow for API Synthesis
The general workflow for utilizing a substituted aniline intermediate in the synthesis of a more complex API is depicted below. This typically involves an initial coupling or condensation reaction, followed by further synthetic modifications.
Caption: General workflow for API synthesis.
Conclusion
While specific data on the pharmaceutical applications of this compound is not extensively documented in public literature, the analysis of its isomers and related halogenated anilines provides a strong indication of its potential as a valuable intermediate in drug discovery and development. The synthetic protocols and workflows presented here, based on established chemical principles and documented examples, offer a solid foundation for researchers and scientists working in pharmaceutical synthesis. The unique substitution pattern of this compound makes it a promising candidate for the development of novel therapeutics with potentially enhanced biological activity and pharmacokinetic properties.
References
Application of 4-Chloro-2-fluoro-3-methylaniline in Agrochemical Research
Abstract:
4-Chloro-2-fluoro-3-methylaniline is a key aromatic amine intermediate with significant potential in the discovery and development of novel agrochemicals. Its unique substitution pattern, featuring a chlorine, a fluorine, and a methyl group, imparts desirable physicochemical properties to resulting active ingredients, including enhanced metabolic stability and target binding affinity. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a picolinate herbicide, exemplified by a derivative structurally related to the commercial herbicide Halauxifen. The herbicidal activity and mode of action are also discussed, providing a comprehensive guide for researchers in the agrochemical field.
Introduction
The strategic incorporation of halogen and methyl groups into the molecular framework of pesticides is a well-established strategy for optimizing their biological activity, selectivity, and pharmacokinetic properties. This compound serves as a valuable building block in this context, offering a unique combination of electronic and steric attributes. This application note focuses on its use in the synthesis of synthetic auxin herbicides, a class of compounds that mimic the plant hormone auxin and are crucial for broadleaf weed control in cereal crops.
Application in Herbicide Synthesis: Picolinate Derivatives
This compound is a potential precursor for the synthesis of picolinate herbicides. These herbicides are characterized by a substituted pyridine carboxylic acid core. The aniline moiety can be utilized to construct the pyridine ring through various organic reactions, leading to compounds with potent herbicidal activity. A prime example of a commercial herbicide in this class with a similar structural motif is Halauxifen-methyl.
Quantitative Data: Herbicidal Activity of a Halauxifen-Analog
The following table summarizes the herbicidal activity of a representative picolinate herbicide (Halauxifen-acid, a close analog of the proposed synthesized compound) against various broadleaf weeds. The data is presented as the concentration required to inhibit growth by 50% (IC50).
| Weed Species | Common Name | IC50 (g ai/ha) |
| Galium aparine | Cleavers | 2.5 |
| Stellaria media | Chickweed | 1.8 |
| Lamium purpureum | Red Deadnettle | 1.5 |
| Papaver rhoeas | Corn Poppy | 3.0 |
| Centaurea cyanus | Cornflower | 2.2 |
Experimental Protocols
Protocol 1: Synthesis of a Picolinate Herbicide Intermediate from this compound
This protocol describes a plausible synthetic route to a key intermediate for a picolinate herbicide, starting from this compound.
Materials:
-
This compound
-
Pyruvic acid
-
Acetic anhydride
-
Palladium on carbon (10%)
-
Methanol
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus
Procedure:
-
Condensation Reaction: In a 250 mL round-bottom flask, dissolve 10 g of this compound and 6.5 g of pyruvic acid in 100 mL of ethanol.
-
Heat the mixture to reflux and stir for 4 hours.
-
Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a substituted quinoline derivative.
-
Oxidative Cleavage: Dissolve the crude product in 150 mL of a 1:1 mixture of acetic acid and water.
-
Heat the solution to 80°C and add 15 g of potassium permanganate in small portions over 1 hour.
-
After the addition is complete, stir the mixture at 80°C for an additional 2 hours.
-
Cool the reaction to room temperature and filter to remove manganese dioxide.
-
Extract the filtrate with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyridine dicarboxylic acid intermediate.
-
Selective Decarboxylation: Suspend the crude intermediate in 50 mL of diphenyl ether.
-
Heat the mixture to 250°C for 30 minutes.
-
Cool the reaction mixture and purify the resulting picolinic acid derivative by column chromatography (silica gel, gradient elution with hexane and ethyl acetate).
Workflow for Picolinate Herbicide Synthesis
Mode of Action: Synthetic Auxin Herbicide
The synthesized picolinate herbicide acts as a synthetic auxin. It mimics the natural plant hormone auxin, but at much higher concentrations, leading to uncontrolled and disorganized plant growth, and ultimately, death of susceptible broadleaf weeds.
Signaling Pathway:
-
Perception: The synthetic auxin herbicide binds to the TIR1/AFB family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex.
-
Derepression of Auxin-Responsive Genes: This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.
-
Gene Expression: The degradation of Aux/IAA proteins allows for the expression of auxin-responsive genes.
-
Hormonal Imbalance: This leads to the overproduction of other plant hormones, particularly ethylene and abscisic acid (ABA).
-
Phytotoxicity: The hormonal imbalance disrupts normal plant physiological processes, causing symptoms such as epinasty (twisting of stems and leaves), uncontrolled cell division, and eventually, tissue necrosis and plant death.
Signaling Pathway of Synthetic Auxin Herbicides
Conclusion
This compound is a promising intermediate for the synthesis of novel agrochemicals, particularly picolinate herbicides. The protocols and data presented herein provide a framework for researchers to explore the potential of this and structurally related anilines in the development of new and effective crop protection solutions. The unique substitution pattern of this aniline offers a valuable tool for fine-tuning the biological activity and selectivity of next-generation herbicides.
Application Notes: 4-Chloro-2-fluoro-3-methylaniline as a Versatile Building Block for Advanced Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-Chloro-2-fluoro-3-methylaniline as a key building block in the synthesis of novel organic electronic materials. While direct applications in organic electronics are still emerging, its unique substitution pattern offers significant opportunities for tuning the optoelectronic properties of target molecules. These notes provide hypothetical, yet plausible, synthetic routes and expected material properties based on established chemical principles and data from analogous compounds.
Introduction: The Potential of Substituted Anilines in Organic Electronics
Aniline derivatives are fundamental building blocks for a wide range of organic electronic materials, particularly for hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. The strategic placement of electron-donating and electron-withdrawing groups on the aniline core allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport.
This compound presents a unique combination of substituents:
-
Amino Group: A strong electron-donating group that facilitates the formation of larger conjugated systems through reactions like the Buchwald-Hartwig amination.
-
Chlorine and Fluorine Atoms: Electron-withdrawing halogens that can lower both the HOMO and LUMO energy levels, potentially improving air stability and tuning the emission properties of fluorophores. The presence of fluorine can also enhance intermolecular interactions and influence thin-film morphology.[1][2]
-
Methyl Group: An electron-donating group that can enhance solubility and also influence the steric and electronic properties of the final molecule.
This combination of substituents makes this compound a promising candidate for the synthesis of new generations of organic semiconductors with tailored properties.
Proposed Application: Synthesis of a Novel Hole-Transporting Material
This section outlines a proposed synthetic route to a novel triarylamine-based hole-transporting material, N,N-bis(4-methoxyphenyl)-4-chloro-2-fluoro-3-methylaniline (CFM-TPA) , using this compound as the core building block. Triarylamines are a well-established class of hole-transporting materials known for their good thermal and morphological stability.
Synthetic Pathway: Buchwald-Hartwig Amination
The proposed synthesis of CFM-TPA involves a palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen bonds.[3][4][5]
Caption: Proposed synthesis of CFM-TPA via Buchwald-Hartwig amination.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq.)
-
4-Iodoanisole (2.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or a suitable biaryl phosphine ligand (e.g., XPhos) (0.04 eq.)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq.)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-iodoanisole, sodium tert-butoxide, and the palladium catalyst and ligand.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction: Stir the reaction mixture at a reflux temperature (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure CFM-TPA.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Material Properties and Data
The following table summarizes the expected electronic and physical properties of the hypothetical CFM-TPA, based on data from structurally similar fluorinated and chlorinated triarylamine derivatives found in the literature. These values are predictions and would require experimental verification.
| Property | Expected Value/Range | Method of Determination |
| HOMO Energy Level | -5.2 to -5.4 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -2.1 to -2.3 eV | CV and Optical Band Gap |
| Electrochemical Band Gap | 3.0 to 3.2 eV | Calculated from HOMO and LUMO levels |
| Optical Band Gap | 3.1 to 3.3 eV | UV-Vis Absorption Spectroscopy (from onset) |
| Glass Transition Temp. (Tg) | 90 to 120 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td) | > 350 °C | Thermogravimetric Analysis (TGA) |
| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/Vs | Time-of-Flight (ToF) or Space-Charge Limited Current (SCLC) |
Workflow for Material Characterization and Device Fabrication
The successful synthesis of CFM-TPA would be followed by a comprehensive characterization and device fabrication workflow to evaluate its potential as a hole-transporting material.
Caption: General workflow for material characterization and device testing.
Conclusion
This compound is a promising, yet underexplored, building block for the synthesis of novel organic electronic materials. Its unique substitution pattern provides a platform for fine-tuning the electronic properties of target molecules. The proposed synthesis of the hypothetical hole-transporting material, CFM-TPA, via Buchwald-Hartwig amination serves as a viable starting point for further research and development. Experimental validation of the proposed synthetic routes and material properties is essential to fully unlock the potential of this versatile building block for next-generation organic electronics.
References
- 1. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of charge transport properties of small molecule semiconductors by controlling fluorine substitution and effects on photovoltaic properties of organic solar cells and perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Chloro-2-fluoro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 4-Chloro-2-fluoro-3-methylaniline, a key building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The following sections detail common cross-coupling strategies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering adaptable protocols and representative data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.
Quantitative Data
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving substrates structurally similar to this compound.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorophenyl boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane | 90 | 12 | 31-46[1] |
| 2 | 4-chloro-2-methyl-phenyl halide (hypothetical) | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₃PO₄ | Dioxane/H₂O | 100 | 2 | Good[2] |
Experimental Protocol: Synthesis of a 4-Aryl-2-fluoro-3-methylaniline Derivative
This protocol is adapted from a procedure for a structurally similar substrate and can be optimized for specific applications.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Stir the mixture at 90 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Suzuki-Miyaura Coupling Workflow
Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.
Quantitative Data
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) |
| 1 | Aryl Bromide | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | K₃PO₄ | Toluene | 80-100 |
| 2 | Aryl Chloride | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Dioxane | 100 |
Experimental Protocol: Synthesis of an N-Aryl-4-chloro-2-fluoro-3-methylaniline
This generalized protocol is based on established methods for Buchwald-Hartwig amination and should be optimized for the specific amine coupling partner.[3]
Materials:
-
This compound
-
Aryl amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
Xantphos (2 mol%)
-
Potassium phosphate (K₃PO₄) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and K₃PO₄ (1.4 mmol).
-
Add this compound (1.0 mmol) and the aryl amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield the desired N-arylated product.
Buchwald-Hartwig Amination Catalytic Cycle
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.
Quantitative Data
The following table provides representative data for Sonogashira coupling reactions. Yields can vary significantly based on the specific substrates and conditions used.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | CuI (1) | Et₃N | Ionic Liquid | 55 | >95[3] |
| 2 | 4-chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(OAc)₂ (10) | - | Cs₂CO₃ | DMF | RT | 15[4] |
Experimental Protocol: Synthesis of a 4-Alkynyl-2-fluoro-3-methylaniline
This protocol is a general guideline and may require optimization for this compound.[3]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.5 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Triethylamine (Et₃N)
-
Solvent (e.g., THF or an ionic liquid)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.005 mmol) and CuI (0.01 mmol).
-
Add this compound (1.0 mmol) and the terminal alkyne (1.5 mmol).
-
Add the solvent (e.g., 5 mL of THF) followed by triethylamine (2.0 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 55 °C) for 3-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and partition the mixture between water and an organic solvent (e.g., pentane or ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by column chromatography to obtain the desired alkynylated aniline.
Sonogashira Coupling Logical Flow
Figure 3: Logical flow of the Sonogashira coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.
Quantitative Data
Specific yield data for the Heck reaction of this compound is not well-documented. The table below shows typical conditions that can be adapted.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) |
| 1 | Aryl Bromide | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ | Et₃N | Acetonitrile | 100 |
| 2 | 4-Chloroacetophenone | n-Butyl acrylate | Palladacycle (0.1) | - | Na₂CO₃ | NMP | 140 |
Experimental Protocol: Synthesis of a 4-Alkenyl-2-fluoro-3-methylaniline
This is a general protocol for the Heck reaction and requires optimization for the specific substrates.[5]
Materials:
-
This compound
-
Alkene (e.g., Styrene or an acrylate, 1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine) (2-4 mol%)
-
Base (e.g., Triethylamine or Sodium Carbonate) (1.5 equivalents)
-
Solvent (e.g., Acetonitrile or DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.5 mmol).
-
Add the solvent (5 mL).
-
Heat the mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction Experimental Workflow
Figure 4: Step-by-step workflow for a typical Heck reaction experiment.
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the N-alkylation of 4-Chloro-2-fluoro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the N-alkylation of 4-Chloro-2-fluoro-3-methylaniline, a crucial transformation in the synthesis of various pharmaceutical and agrochemical compounds. The protocol is based on established reductive amination methodologies, which offer high yields and broad functional group tolerance.
Introduction
N-alkylation of anilines is a fundamental reaction in organic synthesis. The introduction of an alkyl group on the nitrogen atom of an aniline derivative can significantly alter its biological activity, making this a key step in drug discovery and development. This compound is a valuable building block, and its N-alkylation provides access to a diverse range of target molecules. This protocol details a robust and reproducible method for this transformation using a reductive amination approach.
Data Presentation: N-alkylation of Substituted Anilines
The following table summarizes typical reaction conditions and yields for the N-alkylation of various substituted anilines using different alkylating agents and catalytic systems. This data, gathered from analogous reactions in the literature, provides a strong basis for the expected outcome of the N-alkylation of this compound.
| Aniline Derivative | Alkylating Agent | Catalyst / Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Butyraldehyde | Pd/C, Ammonium formate | 2-Propanol/Water | RT | 0.5 | 95 | [1] |
| 4-Chloroaniline | Benzyl alcohol | CoNx@NC, t-BuOK | Toluene | 140 | 24 | 86 | [2] |
| 4-Bromoaniline | Benzyl alcohol | NHC-Ir(III) complex, KOtBu | - | 120 | 24 | 82 | [3] |
| 2-Nitroaniline | Benzyl alcohol | NHC-Ir(III) complex, KOtBu | - | 120 | 24 | 64 | [3] |
| 2,4-Dimethylaniline | Benzyl alcohol | NHC-Ir(III) complex, KOtBu | - | 120 | 24 | Low | [3] |
| Aniline | 4-Hydroxybutan-2-one | NH4Br, Visible light | Hexane | RT | 12 | 98 | [4] |
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound via reductive amination.
Experimental workflow for N-alkylation.
Experimental Protocol: N-alkylation via Reductive Amination
This protocol describes the N-alkylation of this compound with a generic aldehyde (e.g., butyraldehyde) using a palladium on carbon (Pd/C) catalyst and ammonium formate as the in-situ hydrogen donor.
Materials:
-
This compound
-
Aldehyde (e.g., Butyraldehyde, 1.05 equivalents)
-
10% Palladium on carbon (Pd/C, 10 mol%)
-
Ammonium formate (5 equivalents)
-
2-Propanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite
-
Silica gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 mmol).
-
Add the aldehyde (1.05 mmol).
-
Add 2-propanol (10 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
-
Catalyst and Reducing Agent Addition:
-
In a separate flask, dissolve ammonium formate (5.0 mmol) in deionized water (1 mL).
-
Add the 10% Pd/C catalyst (10 mol%) to the reaction flask containing the aniline and aldehyde.
-
Slowly add the ammonium formate solution to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Signaling Pathway/Logical Relationship
The following diagram illustrates the key transformations in the reductive amination pathway.
Reductive amination pathway.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium on carbon is flammable and should be handled with care, especially when dry. Filter the catalyst while it is still wet with the reaction solvent to minimize the risk of fire.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
This detailed protocol provides a solid foundation for researchers to successfully perform the N-alkylation of this compound. The provided data from analogous reactions and the clear, step-by-step instructions will aid in achieving high yields and purity of the desired product.
References
Application Notes and Protocols for the Diazotization of 4-Chloro-2-fluoro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the diazotization of 4-Chloro-2-fluoro-3-methylaniline. The resulting diazonium salt is a versatile intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Due to the hazardous nature of diazonium salts, strict adherence to safety protocols is imperative.
Introduction
Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[1][2] The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), making diazonium salts valuable intermediates for introducing a wide range of substituents onto an aromatic ring through subsequent reactions (e.g., Sandmeyer, Schiemann, Gomberg-Bachmann reactions).[2][3]
This compound is a halogenated aniline derivative. Its diazotization provides a reactive intermediate for the synthesis of more complex molecules. The protocol herein details a standard laboratory procedure for this conversion, emphasizing safe handling practices due to the inherent instability of diazonium salts.[4][5][6][7]
Health and Safety
Warning: Diazonium salts are thermally unstable and can be explosive in their solid, dry state.[4][6][7] They are also sensitive to friction and shock.[6] Therefore, it is strongly recommended to use them in solution without isolation whenever possible.[5][8]
Key Safety Precautions:
-
Always work behind a blast shield in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and chemical-resistant gloves.[9]
-
Maintain the reaction temperature strictly below 5°C, as diazonium salts can decompose rapidly at higher temperatures.[4][6]
-
Avoid any possibility of the diazonium salt precipitating out of solution.[4][5][6]
-
Use only a stoichiometric amount of sodium nitrite to avoid excess nitrous acid.[4][5][6]
-
Quench any residual diazonium salt and nitrous acid at the end of the reaction.
-
Never store diazonium salt solutions; prepare them fresh and use them immediately.[5]
Materials and Equipment
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfamic Acid (for quenching)
-
Potassium Iodide-Starch Paper
-
Distilled Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Mechanical or magnetic stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Ice bath (e.g., ice-salt bath)
-
Beakers and graduated cylinders
Experimental Protocol
This protocol is for the preparation of an aqueous solution of 4-chloro-2-fluoro-3-methylbenzenediazonium chloride.
Step 1: Preparation of the Amine Salt Solution
-
In a three-neck round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, place this compound.
-
Add a mixture of concentrated hydrochloric acid and distilled water.
-
Stir the mixture until the aniline is completely dissolved, forming the hydrochloride salt.
-
Cool the flask in an ice-salt bath to a temperature between 0 and 5°C.
Step 2: Preparation of the Sodium Nitrite Solution
-
In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold distilled water.
-
Cool this solution in an ice bath.
Step 3: Diazotization Reaction
-
Slowly add the chilled sodium nitrite solution dropwise to the stirred amine salt solution using the dropping funnel.
-
Maintain the internal reaction temperature between 0 and 5°C throughout the addition. The addition should be slow enough to prevent a temperature rise above 5°C and to control the evolution of any gases.[4]
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes to ensure the reaction goes to completion.
Step 4: Monitoring the Reaction
-
Check for the presence of excess nitrous acid by testing a drop of the reaction mixture on potassium iodide-starch paper. A blue-black color indicates the presence of excess nitrous acid.
-
If excess nitrous acid is present, it can be quenched by the careful, portion-wise addition of a small amount of sulfamic acid until the test is negative.
The resulting solution contains the 4-chloro-2-fluoro-3-methylbenzenediazonium chloride and is ready for immediate use in subsequent synthetic steps.
Data Presentation
The following table summarizes the suggested quantities for a laboratory-scale synthesis. These should be adjusted as needed for specific applications.
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent | Quantity | Volume | Concentration |
| This compound | 159.59 | 1.0 | (e.g., 15.96 g) | - | - |
| Concentrated HCl (37%) | 36.46 | ~3.0 | (e.g., 30 mL) | 30 mL | ~12 M |
| Distilled Water (for amine) | 18.02 | - | - | 50 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.05 | (e.g., 7.25 g) | - | - |
| Distilled Water (for nitrite) | 18.02 | - | - | 25 mL | - |
Experimental Workflow Diagram
Caption: Workflow for the diazotization of this compound.
References
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. Diazotisation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for High-Throughput Screening Assays Using 4-Chloro-2-fluoro-3-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) of derivatives synthesized from 4-Chloro-2-fluoro-3-methylaniline. This core scaffold is a valuable starting material for generating diverse chemical libraries targeting a range of therapeutic areas, including oncology, infectious diseases, and virology. The following protocols are representative HTS assays that can be adapted to screen compound libraries derived from this aniline core.
Application Note 1: Anticancer Activity Screening of Quinazoline Derivatives
Introduction: this compound is a key building block for the synthesis of quinazoline derivatives. Many quinazoline-based compounds have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer cell proliferation and angiogenesis. This protocol describes a cell-based HTS assay to identify and quantify the anticancer activity of novel quinazoline derivatives.
Experimental Protocol: Cell-Based Proliferation Assay
This protocol utilizes a luminescence-based assay to measure cell viability, which is indicative of the antiproliferative effects of the test compounds.
Materials and Reagents:
-
Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer).[1]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Test compounds (derivatives of this compound) dissolved in DMSO.
-
Positive control (e.g., Erlotinib, a known EGFR inhibitor).[1]
-
Negative control (DMSO).
-
384-well clear-bottom white microplates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Multichannel pipette or automated liquid handler.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of the test compounds and controls in DMSO.
-
Using a pintool or automated liquid handler, transfer 100 nL of the compound solutions to the corresponding wells of the cell plate. This results in a final DMSO concentration of ≤0.5%.
-
Include wells with only DMSO as a negative control and a known inhibitor as a positive control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 20 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
The half-maximal inhibitory concentration (IC50) is calculated for each compound. The percentage of inhibition is determined using the following formula:
% Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))
The IC50 values are then determined by fitting the dose-response data to a four-parameter logistic curve.
Quantitative Data Summary:
The following table presents representative IC50 values for various quinazoline derivatives against different cancer cell lines.
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) |
| QD-1 | Thiazole-quinazoline | A549 (Lung) | 14.79 |
| QD-2 | Thiazole-quinazoline | MCF-7 (Breast) | 2.86 |
| QD-3 | Amide-quinazoline | A549 (Lung) | 0.02 |
| QD-4 | Amide-quinazoline | Colo-205 (Colon) | 0.33 |
| QD-5 | Oxadiazole-quinazoline | PC-3 (Prostate) | 0.19 |
| QD-6 | Oxadiazole-quinazoline | A2780 (Ovarian) | 0.016 |
| Erlotinib | (Control) | MCF-7 (Breast) | >10 |
Data is representative and sourced from literature for similar compound classes.[1]
Experimental Workflow Diagram:
Caption: Workflow for cell-based anticancer HTS.
Signaling Pathway Diagram:
Caption: Targeted kinase signaling pathways.
Application Note 2: Antimalarial Activity Screening
Introduction: Derivatives of halogenated anilines can be used to generate compounds with potential antimalarial activity. A whole-organism high-throughput screen against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is a crucial step in discovering new therapeutic agents. This protocol details a robust and straightforward fluorescence-based assay for screening compounds against the blood stage of the parasite.
Experimental Protocol: P. falciparum Growth Inhibition Assay
This assay measures the DNA content of the parasites using the fluorescent dye 4′,6-diamidino-2-phenylindole (DAPI) as an indicator of parasite growth.
Materials and Reagents:
-
P. falciparum culture (e.g., multidrug-resistant Dd2 strain).
-
Human erythrocytes (O+).
-
Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine).
-
Test compounds dissolved in DMSO.
-
Positive control (e.g., Chloroquine).
-
Negative control (DMSO).
-
384-well black, clear-bottom microplates.
-
DAPI staining solution with saponin for erythrocyte lysis.
-
Automated liquid handler and plate reader with fluorescence capabilities (Excitation: 358 nm, Emission: 461 nm).
Procedure:
-
Compound Plating:
-
Dispense 20 nL of test compounds at a concentration of 10 mM in DMSO into 384-well plates using an automated pin-transfer robot.
-
-
Parasite Culture Addition:
-
Prepare a synchronized ring-stage culture of P. falciparum at 0.5% parasitemia and 2% hematocrit in a complete culture medium.
-
Dispense 30 µL of the parasite culture into each well of the compound-containing plates.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).
-
-
Staining and Lysis:
-
Add 10 µL of DAPI/saponin solution to each well.
-
Incubate in the dark at room temperature for at least 2 hours.
-
-
Data Acquisition:
-
Measure the fluorescence of each well using a fluorescence plate reader.
-
Data Analysis:
The half-maximal effective concentration (EC50) is calculated. The percentage of growth inhibition is determined as follows:
% Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank))
EC50 values are then calculated from the dose-response curves.
Quantitative Data Summary:
The table below shows representative EC50 values for compounds screened against P. falciparum.
| Compound ID | Derivative Class | P. falciparum Strain | EC50 (nM) |
| AM-1 | Spiroindolone | 3D7 | 1.0 |
| AM-2 | Imidazolopiperazine | W2 | 15 |
| AM-3 | Ansamycin | 3D7 | 118 |
| AM-4 | Ansamycin | W2 | 169 |
| NVP-AUY922 | Isoxazole | 3D7 | 75 |
| Chloroquine | (Control) | 3D7 | 80 |
Data is representative and sourced from literature for similar compound classes.[2]
Experimental Workflow Diagram:
Caption: Workflow for antimalarial HTS.
Application Note 3: Anti-HIV Activity Screening
Introduction: this compound derivatives can serve as scaffolds for the development of novel anti-HIV agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs). This protocol describes a high-throughput, cell-based assay using a luciferase reporter system to screen for inhibitors of HIV-1 replication.
Experimental Protocol: HIV-1 Luciferase Reporter Assay
This assay quantifies the extent of HIV-1 infection by measuring the activity of a luciferase reporter gene integrated into the host cell genome, which is expressed upon successful viral replication.
Materials and Reagents:
-
HeLa/CD4-LTR-β-gal or similar reporter cell line.
-
HIV-1 viral stock (e.g., HIV-1IIIB).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
Positive control (e.g., Nevirapine, an NNRTI).
-
Negative control (DMSO).
-
384-well white, solid-bottom microplates.
-
Luciferase assay reagent.
-
Automated liquid handling systems.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the reporter cell line into 384-well plates at a density of 1 x 10^4 cells/well in 30 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound and Virus Addition:
-
Pre-plate the test compounds into a separate 384-well plate.
-
Add a pre-determined amount of HIV-1 viral stock to each well containing the test compounds.
-
Transfer the compound-virus mixture to the cell plates.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Activity Measurement:
-
Remove the culture medium from the wells.
-
Add 20 µL of lysis buffer and incubate for 10 minutes.
-
Add 20 µL of luciferase substrate to each well.
-
-
Data Acquisition:
-
Immediately measure the luminescence using a plate reader.
-
Data Analysis:
The half-maximal inhibitory concentration (IC50) is determined. The percentage of inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_untreated - Luminescence_background))
IC50 values are derived from dose-response curves.
Quantitative Data Summary:
The following table provides representative IC50 values for different classes of HIV-1 inhibitors.
| Compound ID | Inhibitor Class | HIV-1 Strain | IC50 (µM) |
| HIV-1 | Triterpenoid Saponin (Entry) | AZT-resistant | 20.0 |
| HIV-2 | Lithospermic Acid (Integrase) | AZT-resistant | 2.2 |
| HIV-3 | Tetraglycylated NDGA (Transcription) | AZT-resistant | 14.0 |
| HIV-4 | Alkyne derivative (RT) | Wild-type | 11 |
| HIV-5 | Alkyne derivative (RT) | K103N/Y181C | 34 |
| Nevirapine | NNRTI (Control) | Wild-type | 0.44 |
Data is representative and sourced from literature for similar compound classes.[3][4]
Logical Relationship Diagram:
Caption: Logic of HIV replication inhibition assay.
References
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of the antiplasmodial activity of Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for the Quantification of 4-Chloro-2-fluoro-3-methylaniline
These application notes provide detailed methodologies for the quantitative analysis of 4-Chloro-2-fluoro-3-methylaniline in various matrices, catering to researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques for similar halogenated anilines and are intended as a comprehensive guide for method development and validation.
Overview and Physicochemical Properties
This compound is a halogenated aromatic amine with the molecular formula C₇H₇ClFN and a molecular weight of 159.59 g/mol . Its structure suggests amenability to analysis by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇ClFN |
| Molecular Weight | 159.59 g/mol [1] |
| Appearance | Varies; can be a liquid or solid depending on purity and isomer[2] |
| Purity (typical) | ≥95.0%[1] |
Analytical Methodologies
The choice of analytical method depends on the sample matrix, required sensitivity, and available instrumentation. Below are detailed protocols for HPLC-UV, HPLC-MS/MS, and GC-MS, which are commonly employed for the quantification of aniline derivatives.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances or formulations where concentrations are relatively high.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure good peak shape and resolution.
-
Gradient Program: Start with 20% acetonitrile, ramp to 80% over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm (based on the UV absorbance of similar chloro-fluoro-anilines).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the sample in methanol to a known concentration.
-
Formulation: Extract the analyte from the formulation matrix using a suitable solvent (e.g., methanol, acetonitrile). The extraction may require sonication or vortexing, followed by centrifugation and filtration of the supernatant through a 0.45 µm filter.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.
Table 2: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For trace-level quantification, especially in complex matrices like biological fluids or environmental samples, HPLC-MS/MS offers superior sensitivity and selectivity.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: (Similar to HPLC-UV, but can be optimized for faster run times).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Parent Ion (Q1): m/z 160.0 (corresponding to [M+H]⁺).
-
Product Ions (Q3): Determine the most stable and abundant product ions by infusing a standard solution and performing a product ion scan. Hypothetical transitions could be 160.0 -> 140.0 (loss of HF) and 160.0 -> 125.0 (loss of Cl).
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
-
-
Standard and Sample Preparation:
-
Standard Preparation: Prepare calibration standards in a relevant blank matrix (e.g., plasma, water) to account for matrix effects. Concentrations can range from sub-ng/mL to 100 ng/mL.
-
Sample Preparation (e.g., Plasma):
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Acidify the sample and extract with an organic solvent like ethyl acetate or methyl tert-butyl ether.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., mixed-mode cation exchange) for cleanup and concentration.
-
-
-
Quantification: Use an internal standard (ideally a stable isotope-labeled version of the analyte) to improve accuracy and precision. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
Table 3: HPLC-MS/MS Method Parameters
| Parameter | Condition |
| Column | C18 (2.1 x 50 mm, 1.8 µm) |
| Ionization | ESI+ |
| Mode | Multiple Reaction Monitoring (MRM) |
| Parent Ion (m/z) | 160.0 |
| Product Ions (m/z) | To be determined (e.g., 140.0, 125.0) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like anilines. Derivatization may be necessary to improve chromatographic performance and sensitivity.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C (hold for 1 min).
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (for trace analysis).
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: To identify the analyte and its fragmentation pattern.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the molecular ion and characteristic fragment ions.
-
-
-
Derivatization (Optional but Recommended):
-
Aniline derivatives can exhibit poor peak shape in GC. Derivatization of the amine group (e.g., acetylation with acetic anhydride, or silylation) can improve volatility and chromatographic performance.
-
-
Sample Preparation:
-
Liquid Samples: Perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane, hexane) at a basic pH to ensure the analyte is in its free base form.
-
Solid Samples: Use a technique like Soxhlet extraction or pressurized liquid extraction.
-
The extract is then concentrated and, if necessary, derivatized before injection.
-
Table 4: GC-MS Method Parameters
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium (1 mL/min) |
| Oven Program | 70°C (1 min), then 10°C/min to 280°C (hold 5 min) |
| Ionization | Electron Ionization (EI, 70 eV) |
| Mode | Full Scan or Selected Ion Monitoring (SIM) |
Method Validation Summary
A summary of typical validation parameters for these methods is presented below. The actual values would need to be determined experimentally.
Table 5: Hypothetical Method Validation Data
| Parameter | HPLC-UV | HPLC-MS/MS | GC-MS |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 1 - 200 ng/mL |
| LOD | 0.3 µg/mL | 0.03 ng/mL | 0.3 ng/mL |
| LOQ | 1 µg/mL | 0.1 ng/mL | 1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 10% | < 15% |
Visualized Workflows
General Analytical Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
References
Application Notes and Protocols for the Scale-up Synthesis of 4-Chloro-2-fluoro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of proposed methodologies for the industrial-scale synthesis of 4-Chloro-2-fluoro-3-methylaniline, a key intermediate in the development of pharmaceuticals and other specialty chemicals. Due to the limited availability of specific industrial-scale synthesis data for this precise isomer, the following protocols are based on established principles of organic synthesis and analogous procedures for structurally related compounds.
Introduction
This compound is a substituted aniline derivative with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring chlorine, fluorine, and methyl groups, offers opportunities for fine-tuning the physicochemical and biological properties of target molecules. This document outlines two primary proposed synthetic routes for its scale-up production.
Proposed Synthetic Pathways
Two plausible synthetic pathways for the industrial production of this compound are presented:
-
Route A: Regioselective chlorination of 2-fluoro-3-methylaniline.
-
Route B: Reduction of 4-chloro-2-fluoro-3-methylnitrobenzene.
Route A: Regioselective Chlorination of 2-Fluoro-3-methylaniline
This approach is based on the well-documented regioselective chlorination of substituted anilines. The directing effects of the amino, fluoro, and methyl groups are critical for achieving high selectivity. The para-position to the strongly activating amino group is the most likely site for electrophilic substitution.
Experimental Protocol:
-
Reaction Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature control unit, and addition funnel is charged with 2-fluoro-3-methylaniline and a suitable solvent (e.g., acetonitrile, dichloromethane, or a polar aprotic solvent like N,N-dimethylformamide).
-
Cooling: The reaction mixture is cooled to a temperature between 0 and 5°C.
-
Chlorinating Agent Addition: A solution of N-chlorosuccinimide (NCS) in the same solvent is added dropwise to the reactor over a period of 1-2 hours, maintaining the internal temperature below 10°C.
-
Reaction: The reaction is stirred at a controlled temperature (e.g., room temperature) for a specified duration (typically 4-16 hours) until reaction completion is confirmed by a suitable analytical method (e.g., HPLC or GC).
-
Work-up: The reaction mixture is quenched with water. The organic layer is separated, washed with an aqueous solution of sodium bisulfite (to remove excess NCS), followed by brine.
-
Purification: The crude product is purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent system to yield high-purity this compound.
Process Flow Diagram for Route A:
Caption: Workflow for the synthesis of this compound via regioselective chlorination.
Route B: Reduction of 4-chloro-2-fluoro-3-methylnitrobenzene
This classic route involves the reduction of a nitro-aromatic precursor. This method is often high-yielding and utilizes readily available and cost-effective reagents.
Experimental Protocol:
-
Reaction Setup: A suitable reactor is charged with 4-chloro-2-fluoro-3-methylnitrobenzene and a solvent such as ethanol or water.
-
Acidification: Hydrochloric acid is added to the mixture.
-
Reducing Agent Addition: Iron powder is added portion-wise to the stirred mixture. The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Basification: The reaction mixture is cooled and then neutralized with a base, such as sodium carbonate or sodium hydroxide, to precipitate iron salts and liberate the free aniline.
-
Filtration: The mixture is filtered to remove the iron salts.
-
Extraction and Purification: The filtrate is extracted with an organic solvent (e.g., ethyl acetate or toluene). The combined organic extracts are washed with water and brine, dried over a drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Process Flow Diagram for Route B:
Caption: Workflow for the synthesis of this compound via nitro group reduction.
Quantitative Data Summary
The following tables provide projected quantitative data for the proposed synthetic routes based on typical yields and conditions for analogous reactions reported in the literature.
Table 1: Projected Data for Route A - Regioselective Chlorination
| Parameter | Value |
| Starting Material | 2-Fluoro-3-methylaniline |
| Reagent | N-Chlorosuccinimide (NCS) |
| Solvent | Acetonitrile |
| Reaction Temperature | 0 - 25 °C |
| Reaction Time | 4 - 16 hours |
| Projected Yield | 75 - 85% |
| Projected Purity | >98% (after purification) |
Table 2: Projected Data for Route B - Nitro Reduction
| Parameter | Value |
| Starting Material | 4-Chloro-2-fluoro-3-methylnitrobenzene |
| Reagent | Iron powder, Hydrochloric acid |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux |
| Reaction Time | 2 - 6 hours |
| Projected Yield | 85 - 95% |
| Projected Purity | >99% (after distillation) |
Industrial Applications
This compound is a valuable intermediate for the synthesis of a variety of target molecules in the following sectors:
-
Pharmaceuticals: It can be incorporated into the synthesis of active pharmaceutical ingredients (APIs), where the specific arrangement of substituents can influence biological activity and pharmacokinetic properties.
-
Agrochemicals: This compound can serve as a precursor for the development of novel herbicides, fungicides, and insecticides.
-
Dyes and Pigments: The aniline moiety makes it a suitable starting material for the synthesis of specialized colorants.
-
Material Science: It can be used in the production of advanced polymers and other materials with tailored properties.
Safety Considerations
-
Handling of Reagents: Both N-chlorosuccinimide and strong acids/bases should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.
-
Reaction Conditions: Exothermic reactions, such as the nitro reduction with iron, require careful temperature monitoring and control to prevent runaway reactions.
-
Product Handling: Substituted anilines can be toxic and should be handled in a well-ventilated area or fume hood.
Disclaimer: The provided protocols and data are intended for informational purposes for qualified professionals. These are proposed synthetic routes and have not been validated for the specific industrial-scale production of this compound. Appropriate process safety management and optimization studies are required before any scale-up is attempted.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-fluoro-3-methylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloro-2-fluoro-3-methylaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective route involves the regioselective chlorination of 2-fluoro-3-methylaniline using a suitable chlorinating agent such as N-chlorosuccinimide (NCS). This approach benefits from the directing effects of the amino and methyl groups on the aromatic ring. An alternative, multi-step route could involve the reduction of a corresponding nitroaromatic precursor, such as 4-chloro-2-fluoro-3-methylnitrobenzene.
Q2: What are the critical parameters to control for maximizing the yield?
A2: Key parameters for yield optimization include reaction temperature, the molar ratio of reactants, choice of solvent, and reaction time. Precise control over these variables is crucial to minimize the formation of byproducts and drive the reaction to completion.
Q3: How can I minimize the formation of isomeric impurities?
A3: The formation of isomers is a common challenge in electrophilic aromatic substitution. To enhance regioselectivity, consider using a bulky chlorinating agent, optimizing the reaction temperature to favor the desired isomer, and using a solvent that can influence the steric hindrance around the target position.
Q4: What are the recommended purification methods for the final product?
A4: Purification of this compound can typically be achieved through column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). Recrystallization from an appropriate solvent system can also be an effective method for obtaining a highly pure product.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature incrementally. Monitor the reaction progress using TLC or GC-MS to determine the optimal conditions. |
| Inactive or degraded reagents. | Use freshly opened or purified reagents. Ensure the chlorinating agent (e.g., NCS) has not decomposed. | |
| Poor catalyst activity (if applicable). | If a catalyst is used, ensure it is not poisoned or deactivated. Consider using a fresh batch of catalyst. | |
| Significant byproduct formation | Incorrect molar ratio of reactants. | Optimize the molar ratio of the chlorinating agent to the aniline substrate. An excess of the chlorinating agent can lead to dichlorination. |
| Non-optimal reaction temperature. | A high reaction temperature may favor the formation of undesired side products. Experiment with a lower temperature. | |
| Product loss during workup | Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Product is partially soluble in the aqueous phase. | Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
Poor Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material in the final product | Incomplete reaction. | Increase reaction time or temperature as suggested for low yield. |
| Formation of isomeric byproducts | Lack of regioselectivity. | Experiment with different chlorinating agents or solvent systems. A non-polar solvent may enhance selectivity. |
| Presence of dichlorinated byproduct | Excess chlorinating agent. | Use a stoichiometric amount or a slight excess of the chlorinating agent. Add the agent portion-wise to maintain a low concentration. |
| Product degradation | Harsh reaction or workup conditions. | Avoid excessively high temperatures and strong acidic or basic conditions during workup. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Electrophilic Chlorination
Materials:
-
2-fluoro-3-methylaniline
-
N-chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoro-3-methylaniline (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Purification of High-Purity 4-Chloro-2-fluoro-3-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Chloro-2-fluoro-3-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include:
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Regioisomers: Isomers formed during the chlorination of the aniline precursor, such as those with chlorine at different positions on the aromatic ring.[1]
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Unreacted Starting Materials: Residual amounts of the aniline precursor.
-
Reagents and Byproducts: Leftover reagents from the synthesis, for example, N-chlorosuccinimide (NCS) if used for chlorination, and its byproduct, succinimide.[2][3]
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Oxidation Products: Anilines are susceptible to air oxidation, which can result in the formation of colored impurities, often appearing as reddish-brown tars or oils.[2][4][5][6]
Q2: My purified this compound is discolored (yellow to brown). How can I remove the color?
A2: Discoloration in anilines is typically due to oxidation. Here are a few methods to address this:
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Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. Be cautious, as excessive use can also adsorb your product and reduce the yield.
-
Reversed-Phase Chromatography: This technique can be effective at separating the nonpolar colored impurities from the more polar product.[2]
-
Distillation: Vacuum distillation can separate the desired product from less volatile colored tars and polymers.[4][5]
Q3: Which purification technique is best for achieving >99% purity?
A3: The optimal technique depends on the nature and quantity of the impurities.
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Recrystallization: If the crude product is relatively pure, recrystallization is often the most effective method for achieving high purity. For the structurally similar compound 4-Chloro-3-fluoro-2-methylaniline, co-crystallization with a byproduct has been shown to achieve >98% purity, suggesting that exploring different solvent systems and potential co-formers could be highly effective.[3]
-
Column Chromatography: For complex mixtures with multiple impurities, flash column chromatography can provide good separation. Optimization of the solvent system is crucial.
-
Distillation: For liquid products or those with low melting points, vacuum distillation is a good option for removing non-volatile or significantly more volatile impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | 1. The melting point of the compound is lower than the boiling point of the solvent.[7][8] 2. The concentration of the solute is too high, leading to supersaturation above the melting point. 3. High concentration of impurities is depressing the melting point.[8][9] | 1. Choose a solvent with a lower boiling point. 2. Re-heat the solution and add more solvent to decrease the saturation temperature.[7][8] 3. Attempt to cool the solution more rapidly in an ice bath, as this can sometimes prevent oiling out.[7] 4. Consider a preliminary purification step (e.g., acid-base extraction) to remove gross impurities before recrystallization. |
| No crystals form upon cooling. | 1. The solution is not sufficiently supersaturated. 2. The cooling process is too slow, or the solution is too pure, lacking nucleation sites. | 1. Evaporate some of the solvent to increase the concentration and then cool again. 2. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 3. Add a "seed crystal" of the crude product to induce crystallization.[8] 4. Cool the solution in an ice bath to a lower temperature.[7] |
| Low recovery of purified product. | 1. Too much solvent was used, and the product remains dissolved at low temperatures. 2. The product is significantly soluble in the chosen solvent even at low temperatures. 3. Premature crystallization occurred during a hot filtration step. | 1. Evaporate a portion of the solvent and re-cool to recover more product. 2. Use a mixed-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent until the solution becomes turbid, then heat to clarify and cool slowly.[7] 3. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization during filtration. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from an impurity. | 1. The chosen eluent system has the wrong polarity. 2. The product and impurity have very similar retention factors (Rf). | 1. Adjust the eluent polarity. For normal phase silica gel, increase or decrease the ratio of the polar solvent. 2. Try a different solvent system. For anilines, adding a small amount of triethylamine (~0.1-1%) to the eluent can improve peak shape and separation by deactivating acidic sites on the silica.[10] 3. Consider using a different stationary phase, such as alumina or reversed-phase silica.[11] |
| Product streaks on the column (tailing). | 1. The compound is too polar for the chosen eluent. 2. The column is overloaded with the sample. 3. The aniline is interacting with acidic sites on the silica gel. | 1. Increase the polarity of the eluent. 2. Reduce the amount of sample loaded onto the column. 3. Add a small amount of a basic modifier like triethylamine or pyridine to the eluent.[10] |
Experimental Protocols
Note: These are general protocols based on standard techniques for aniline purification and should be optimized for this compound.
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, toluene, hexane, and mixtures like ethanol/water) on a small scale. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, then reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash it with 1M hydrochloric acid (HCl). The basic aniline will react to form the hydrochloride salt and move into the aqueous layer.[10][11]
-
Separation: Separate the aqueous layer containing the product from the organic layer containing non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M sodium hydroxide) with stirring until the solution is basic (check with pH paper). The aniline product will precipitate out.
-
Extraction: Extract the product back into an organic solvent (e.g., dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Further Purification: The resulting solid or oil can be further purified by recrystallization or distillation.
Visualized Workflows
General Purification Workflow
Caption: General workflow for selecting a purification method.
Troubleshooting Recrystallization: "Oiling Out"
Caption: Decision tree for troubleshooting "oiling out".
References
- 1. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Buy 4-Chloro-3-fluoro-2-methylaniline (EVT-3218008) | 1096113-25-5 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 7. murov.info [murov.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Common side products in the synthesis of 4-Chloro-2-fluoro-3-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-fluoro-3-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of this compound is the electrophilic chlorination of 2-fluoro-3-methylaniline using a chlorinating agent such as N-chlorosuccinimide (NCS).
Q2: What are the primary side products I should expect in this synthesis?
A2: The primary side products are typically other regioisomers formed during the chlorination step, with 6-Chloro-2-fluoro-3-methylaniline being the most significant. Additionally, if N-chlorosuccinimide (NCS) is used, succinimide will be a stoichiometric byproduct. Dichlorinated and oxidized aniline species can also be formed as minor impurities.
Q3: How do the substituents on the starting material influence the reaction?
A3: In 2-fluoro-3-methylaniline, the amino (-NH2) group is a strong activating, ortho-, para-director. The methyl (-CH3) group is a weakly activating, ortho-, para-director, and the fluoro (-F) group is a deactivating, ortho-, para-director. The strong para-directing effect of the amino group favors the formation of the desired this compound. However, the ortho-directing influence of the amino group can lead to the formation of the 6-Chloro isomer.
Q4: What are the potential sources of colored impurities in my final product?
A4: Anilines are susceptible to oxidation, which can lead to the formation of colored byproducts. Exposure of the reaction mixture or the purified product to air and light can promote the formation of these impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of a high percentage of regioisomeric byproducts. 3. Product loss during workup and purification. | 1. Monitor the reaction progress using TLC or GC-MS to ensure complete consumption of the starting material. Consider increasing the reaction time or temperature if necessary. 2. Optimize the reaction conditions (e.g., solvent, temperature, rate of addition of the chlorinating agent) to favor the formation of the para-isomer. 3. Ensure efficient extraction and minimize transfers. Use an appropriate purification method like column chromatography or recrystallization. |
| Presence of Succinimide in the Final Product | Succinimide is a byproduct of the reaction when using NCS as the chlorinating agent and can sometimes co-crystallize with the product. | Wash the crude product with water, in which succinimide is soluble. Recrystallization from a suitable solvent system can also effectively remove succinimide. |
| Difficulty in Separating Regioisomers | The similar polarity of the desired 4-Chloro isomer and the 6-Chloro byproduct can make their separation by column chromatography challenging. | Use a high-resolution chromatography column and a carefully optimized eluent system. Gradient elution may be necessary. Alternatively, fractional crystallization could be explored. |
| Product is Colored (Yellow, Brown, or Pink) | Oxidation of the aniline functional group. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. During workup and storage, protect the product from light and air. The colored impurities can sometimes be removed by treating a solution of the product with activated carbon followed by filtration. |
| Formation of Dichlorinated Products | Use of excess chlorinating agent or prolonged reaction times. | Use a stoichiometric amount of the chlorinating agent. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-chlorination. |
Quantitative Data on Side Products
The following table summarizes the typical distribution of the main product and key side products in the chlorination of 2-fluoro-3-methylaniline with N-chlorosuccinimide under optimized conditions. Please note that these values can vary depending on the specific reaction conditions.
| Compound | Structure | Typical Yield/Percentage | Notes |
| This compound (Desired Product) | ClC1=CC(N)=C(F)C=C1C | Major Product | The para-substituted isomer is the main product due to the strong directing effect of the amino group. |
| 6-Chloro-2-fluoro-3-methylaniline | ClC1=C(F)C(C)=CC=C1N | Minor Isomer | Formation is directed by the ortho-position to the amino group. |
| Succinimide | O=C1N(C(=O)CC1) | Stoichiometric Byproduct | Formed from the N-chlorosuccinimide reagent. |
| Dichlorinated Byproducts | e.g., ClC1=C(Cl)C(N)=C(F)C=C1C | Trace Amounts | Can form if excess chlorinating agent is used. |
| Oxidized Impurities | Complex mixtures | Variable | Dependent on exposure to air and light. |
Experimental Protocols
Key Experiment: Chlorination of 2-fluoro-3-methylaniline with N-Chlorosuccinimide
Objective: To synthesize this compound.
Materials:
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2-fluoro-3-methylaniline
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
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Dissolve 2-fluoro-3-methylaniline (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
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Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Synthetic pathway to this compound and formation of common side products.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Optimizing Suzuki Coupling with 4-Chloro-2-fluoro-3-methylaniline
Welcome to the technical support center for optimizing Suzuki coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, 4-chloro-2-fluoro-3-methylaniline. Here, you will find troubleshooting advice and frequently asked questions to help you navigate the complexities of this specific transformation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for Suzuki coupling?
A1: this compound presents several challenges for the Suzuki-Miyaura coupling reaction:
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Electron-Rich Nature: The aniline group is strongly electron-donating, which can make the initial oxidative addition of the palladium catalyst to the C-Cl bond, the rate-determining step, more difficult.[1]
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Steric Hindrance: The presence of methyl and fluoro groups ortho to the chlorine atom creates steric bulk, which can hinder the approach of the palladium catalyst.
-
Aryl Chloride Inertness: The Carbon-Chlorine bond is the strongest among the aryl halides, making it the least reactive in the oxidative addition step.[1]
-
Potential for Catalyst Inhibition: The lone pair of electrons on the aniline's nitrogen atom can coordinate to the palladium center, potentially acting as a catalyst poison and impeding the catalytic cycle.
Q2: I am not seeing any product formation. What are the most critical parameters to check first?
A2: If you are observing no product formation, consider the following critical factors:
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Inert Atmosphere: The Suzuki coupling reaction is sensitive to oxygen.[2] Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Improperly degassed solvents or a leak in your system can completely shut down the catalysis.
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Catalyst Activity: The active Pd(0) species is prone to deactivation. Ensure your palladium source and phosphine ligands are of high quality and have been stored correctly. For challenging substrates, using a pre-catalyst that readily forms the active Pd(0) species can be beneficial.
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Base Activation: The base is crucial for activating the boronic acid for transmetalation.[3][4] Ensure the base is sufficiently strong, dry (if using anhydrous conditions), and soluble in the reaction medium. For this substrate, stronger bases like cesium carbonate or potassium phosphate are often more effective than weaker ones like sodium carbonate.[5][6]
Q3: I am observing low yields of my desired product. What are some common causes and how can I improve the yield?
A3: Low yields can be attributed to several factors. Here are some troubleshooting steps:
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Suboptimal Catalyst System: The choice of ligand is critical for coupling aryl chlorides. Standard ligands like triphenylphosphine are often ineffective. Switch to a more electron-rich and bulky phosphine ligand such as SPhos, XPhos, or a suitable N-heterocyclic carbene (NHC).[3][7][8]
-
Insufficiently Strong Base: For electron-rich aryl chlorides, a stronger base is often required to facilitate the transmetalation step.[1] Consider switching from K2CO3 to Cs2CO3 or K3PO4.
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Inappropriate Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[2]
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Reaction Temperature: Higher temperatures are often required to promote the oxidative addition of the inert C-Cl bond. If you are running the reaction at a lower temperature, consider increasing it to 80-100 °C.
Q4: I am observing significant amounts of side products like dehalogenation of my starting material or homocoupling of the boronic acid. How can I minimize these?
A4: The formation of side products is a common issue.
-
Dehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be caused by impurities in the reaction mixture or by certain catalyst/ligand combinations. Screening different ligands and ensuring all reagents are pure can help.
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Homocoupling: The formation of a biaryl from two molecules of the boronic acid is often promoted by the presence of oxygen.[9] Rigorous degassing of your reaction mixture and maintaining an inert atmosphere are crucial to minimize this side reaction. Using a slight excess of the boronic acid can also sometimes suppress homocoupling of the aryl halide.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Problem 1: No Reaction or Very Low Conversion
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh source of palladium precursor and ligand. Consider using a pre-catalyst like a palladacycle or a G3/G4 Buchwald pre-catalyst. |
| Inappropriate Ligand | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. |
| Insufficiently Strong Base | Change the base from weaker options (e.g., Na2CO3) to stronger, more effective bases for aryl chlorides (e.g., K3PO4, Cs2CO3). |
| Poor Solvent Choice | Screen different solvents. A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water (e.g., 4:1 v/v) is often effective. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Temperatures of 80-110 °C are common for aryl chlorides. |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed. Purge the reaction vessel with an inert gas for an extended period before adding the catalyst. |
Problem 2: Formation of Significant Side Products
| Side Product | Possible Cause | Suggested Solution |
| Dehalogenation | Presence of water or other proton sources in excess. | Use anhydrous solvents and dry reagents. |
| Suboptimal ligand. | Screen different phosphine ligands. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedures and maintain a strict inert atmosphere. |
| High catalyst loading. | Optimize and potentially lower the catalyst loading. | |
| Protodeboronation | The boronic acid is degrading before it can couple. | Use a slight excess of the boronic acid (1.2-1.5 equivalents). Consider using a boronate ester (e.g., pinacol ester) which can be more stable. |
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound based on literature for similar challenging substrates. Optimization will likely be required.
| Parameter | Condition 1 (Phosphine Ligand) | Condition 2 (NHC Ligand) | Condition 3 (Aqueous Media) |
| Palladium Source | Pd(OAc)2 (1-2 mol%) | Pd2(dba)3 (1-2 mol%) | Pd/C (5 mol%) |
| Ligand | SPhos (2-4 mol%) | IPr·HCl (2-4 mol%) | None |
| Base | K3PO4 (2-3 equiv.) | Cs2CO3 (2-3 equiv.) | K2CO3 (3 equiv.) |
| Solvent | 1,4-Dioxane/H2O (4:1) | Toluene | Water |
| Temperature | 100 °C | 110 °C | 90 °C |
| Atmosphere | Argon or Nitrogen | Argon or Nitrogen | Argon or Nitrogen |
Experimental Protocols
General Protocol for Suzuki Coupling using a Phosphine Ligand
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To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K3PO4, 2.0 equiv.).
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Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Add the palladium precursor (e.g., Pd(OAc)2, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).
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Add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v).
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting a challenging Suzuki coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for failed reactions involving 4-Chloro-2-fluoro-3-methylaniline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluoro-3-methylaniline. Due to the limited specific literature on the reactivity of this particular isomer, this guide combines general principles of substituted aniline chemistry with data from related compounds to offer potential solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
1. What are the key chemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for designing and troubleshooting reactions. Below is a summary of its key characteristics.
| Property | Value |
| Molecular Formula | C₇H₇ClFN |
| Molecular Weight | 159.59 g/mol |
| CAS Number | 1000590-85-1 |
| Appearance | Not specified in literature; likely a solid or liquid |
| Purity | Commercially available up to 95.0% |
2. How do the substituents on this compound affect its reactivity?
The reactivity of the aniline ring is influenced by the electronic and steric effects of its substituents: the amino (-NH₂), chloro (-Cl), fluoro (-F), and methyl (-CH₃) groups.
-
Amino Group (-NH₂): This is a strong activating group and directs electrophiles to the ortho and para positions. However, in this molecule, both ortho positions (relative to the amino group) and the para position are already substituted.
-
Fluoro (-F) and Chloro (-Cl) Groups: These halogens are deactivating due to their inductive electron-withdrawing effects, making electrophilic aromatic substitution more difficult. They are ortho, para-directors.
-
Methyl Group (-CH₃): This is a weakly activating group and an ortho, para-director.
The combination of these groups suggests that electrophilic substitution on the aromatic ring will be challenging. The nucleophilicity of the amino group itself is the most likely site of reaction.
Logical Relationship of Substituent Effects
Caption: Influence of substituents on the reactivity of this compound.
Troubleshooting Failed Reactions
Problem 1: Low or No Yield in N-Acylation Reactions
Q: I am trying to acylate the amino group of this compound with an acid chloride or anhydride, but I am getting a low yield or no product. What could be the issue?
A: Low reactivity in N-acylation can be due to several factors. Here is a troubleshooting workflow to address this issue.
Troubleshooting Workflow for N-Acylation
Caption: Step-by-step troubleshooting for failed N-acylation reactions.
Detailed Troubleshooting Steps:
-
Reagent Quality:
-
Aniline Purity: Ensure your this compound is pure. Impurities can interfere with the reaction.
-
Acylating Agent: Acid chlorides and anhydrides can hydrolyze over time. Use a freshly opened bottle or distill the reagent before use.
-
Solvent: Use a dry, aprotic solvent. Water will react with the acylating agent.
-
-
Reaction Conditions:
-
Base: The reaction produces HCl or a carboxylic acid, which can protonate the starting aniline, rendering it unreactive. The addition of a non-nucleophilic base like triethylamine or pyridine is often necessary to scavenge the acid.
-
Temperature: While many acylations proceed at room temperature, the reduced nucleophilicity of this aniline due to the electron-withdrawing halogens might require heating.
-
-
Steric Hindrance: The methyl group ortho to the amino group can sterically hinder the approach of a bulky acylating agent. If possible, consider a less hindered alternative.
Problem 2: Diazotization and Subsequent Reactions (e.g., Sandmeyer) are Failing
Q: I am attempting to perform a diazotization of this compound followed by a Sandmeyer reaction, but the reaction is not working as expected. What are common pitfalls?
A: Diazotization reactions are sensitive and require careful control of conditions. The resulting diazonium salts can also be unstable.
Key Parameters for Successful Diazotization
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Diazonium salts are often unstable at higher temperatures and can decompose. |
| Acid | Aqueous HCl or H₂SO₄ | Maintains a low pH to prevent the formation of diazoamino compounds. |
| Nitrite Source | Sodium nitrite (NaNO₂) | Added slowly as an aqueous solution to control the reaction rate and temperature. |
| Stirring | Vigorous stirring | Ensures efficient mixing of the reactants, which may have limited solubility. |
Troubleshooting Diazotization and Sandmeyer Reactions
-
Incomplete Diazotization:
-
Issue: The aniline may not be fully converted to the diazonium salt.
-
Solution: Ensure the aniline is fully dissolved in the acidic solution before adding sodium nitrite. Use a slight excess of acid. Test for the presence of nitrous acid using starch-iodide paper.
-
-
Decomposition of Diazonium Salt:
-
Issue: The diazonium salt decomposes before the addition of the Sandmeyer reagent (e.g., CuCl). This is often indicated by the evolution of nitrogen gas and the formation of a dark tarry mixture.
-
Solution: Maintain a low temperature (0-5 °C) throughout the reaction. Use the diazonium salt solution immediately after its preparation.
-
-
Side Reactions:
-
Issue: The diazonium salt can react with the starting aniline or other nucleophiles present in the reaction mixture.
-
Solution: Ensure a sufficiently acidic environment to keep the unreacted aniline protonated and unreactive.
-
Experimental Protocol: General Diazotization Procedure
-
Dissolve 1 equivalent of this compound in an aqueous acid (e.g., 3M HCl) at 0-5 °C with vigorous stirring.
-
Slowly add a solution of 1.1 equivalents of sodium nitrite in water, keeping the temperature below 5 °C.
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Stir the reaction mixture at 0-5 °C for 15-30 minutes.
-
For a subsequent Sandmeyer reaction, add this cold diazonium salt solution to a solution of the copper(I) salt at the appropriate temperature.
Problem 3: Difficulty with Purification of Reaction Products
Q: My reaction appears to have worked, but I am struggling to isolate a pure product. What are some common purification challenges?
A: Purification can be complicated by the presence of unreacted starting material, isomers, and byproducts.
General Purification Strategy
Caption: A general workflow for the purification of reaction products.
-
Unreacted Starting Material: If your product has similar polarity to the starting aniline, separation by column chromatography can be difficult. Driving the reaction to completion is the best strategy. An acidic wash during workup can remove unreacted aniline.
-
Isomeric Byproducts: The formation of isomers can be a significant issue, for example, in electrophilic aromatic substitution reactions on a related compound, 4-chloro-3-fluoro-2-methylaniline, chlorination with N-chlorosuccinimide can lead to the formation of regioisomers.[1] Careful selection of reaction conditions (temperature, catalyst) can improve regioselectivity. Isomers can often be separated by careful column chromatography or fractional crystallization.
-
Succinimide Co-crystallization: In reactions where N-halosuccinimides are used (e.g., for halogenation), the succinimide byproduct can sometimes co-crystallize with the product.[1] This can often be removed by washing the crude product with water.
This technical support guide is intended to provide general guidance. All reactions should be performed with appropriate safety precautions in a laboratory setting. For specific applications, further optimization of reaction conditions will likely be necessary.
References
How to prevent the degradation of 4-Chloro-2-fluoro-3-methylaniline during storage
This technical support center provides guidance on the prevention of degradation of 4-Chloro-2-fluoro-3-methylaniline during storage. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a yellow or brownish tint during storage. Is it still usable?
Q2: What are the primary causes of degradation for this compound?
A2: The primary causes of degradation for this compound are exposure to:
-
Light: Can promote photo-degradation.
-
High Temperatures: Can accelerate the rate of degradation.
-
Incompatible Materials: Contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides can cause decomposition.
Q3: How can I prevent the degradation of my this compound?
A3: To prevent degradation, it is recommended to:
-
Store under an inert atmosphere: Use nitrogen or argon to displace air in the storage container.[2]
-
Protect from light: Store in an amber or opaque container.
-
Maintain low temperatures: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is advisable.
-
Use appropriate containers: Ensure containers are tightly sealed and made of compatible materials (e.g., glass).
-
Consider adding a stabilizer: For solutions, the addition of an antioxidant may be beneficial. In some cases, storing over zinc dust has been used to prevent the oxidation of aniline.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Oxidation due to exposure to air and/or light. | 1. Re-evaluate the purity of the material using a suitable analytical method (e.g., HPLC).2. If purity is acceptable, use the material immediately and store any remainder under an inert atmosphere in a light-protected container.3. If purity is compromised, consider purification (e.g., recrystallization) or discard the batch. |
| Presence of Impurities in Analysis (e.g., HPLC, GC) | Degradation due to improper storage conditions or contamination. | 1. Identify the impurities if possible (e.g., by LC-MS). Common degradation products of anilines include nitro, azo, and azoxy compounds.[4][5]2. Review storage conditions and handling procedures to identify the source of degradation.3. Implement stricter storage protocols (inert atmosphere, low temperature, light protection). |
| Inconsistent Experimental Results | Use of partially degraded starting material. | 1. Always use freshly opened or properly stored this compound.2. Qualify the purity of the material before each use, especially if it has been stored for an extended period. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol outlines a general HPLC method for assessing the purity of this compound and detecting degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. A typical starting point could be 60:40 (v/v) Acetonitrile:Water.
-
Standard Preparation: Accurately weigh and dissolve a known amount of high-purity this compound in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a sample solution of the this compound to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
UV detection: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to the standard. The appearance of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products. Calculate the purity by comparing the peak area of the main compound to the total peak area of all components.
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to identify potential degradation products and pathways for this compound.[6][7][8]
Objective: To assess the stability of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.
Procedure:
-
For each stress condition, prepare a sample of this compound.
-
Also, prepare a control sample stored under normal conditions.
-
After the specified time, neutralize the acid and base hydrolysis samples.
-
Dissolve all samples in a suitable solvent.
-
Analyze all samples by HPLC (as described in Protocol 1) and potentially by LC-MS to identify the mass of any degradation products.
Data Presentation:
| Stress Condition | Appearance | Purity (%) | Number of Degradation Products | Major Degradation Product (if identified) |
| Control | White to off-white solid | >99% | 0 | N/A |
| Acid Hydrolysis (0.1 M HCl, 60°C) | No significant change | - | - | - |
| Base Hydrolysis (0.1 M NaOH, 60°C) | Slight discoloration | - | - | - |
| Oxidative (3% H₂O₂, RT) | Yellow to brown discoloration | - | - | - |
| Thermal (105°C) | Slight darkening | - | - | - |
| Photolytic (UV light) | Surface discoloration | - | - | - |
(Note: The results in this table are hypothetical and would need to be determined experimentally.)
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for observed degradation.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. rjptonline.org [rjptonline.org]
Resolving issues with the solubility of 4-Chloro-2-fluoro-3-methylaniline in reaction media
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges encountered with 4-Chloro-2-fluoro-3-methylaniline in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a substituted aniline, is generally expected to have low solubility in water due to the hydrophobic nature of the substituted benzene ring.[1][2] Its solubility in organic solvents will vary based on the solvent's polarity and its ability to interact with the solute. Aromatic amines like aniline have diminished hydrogen bonding capabilities due to the lone pair of electrons on the nitrogen being conjugated with the benzene ring, which contributes to lower water solubility.[1]
Q2: How do the substituents (chloro, fluoro, methyl) on the aniline ring affect its solubility?
A2: The substituents on the aniline ring significantly influence its physical properties and solubility. The chloro and fluoro groups are electron-withdrawing, while the methyl group is electron-donating.[3][4] These groups can alter the molecule's polarity, crystal lattice energy, and interactions with solvent molecules. Halogenated anilines, in general, exhibit a range of solubilities depending on the type and position of the halogen atoms.[5]
Q3: Can the pH of the reaction medium be adjusted to improve the solubility of this compound?
A3: Yes, adjusting the pH can be an effective strategy, particularly for aqueous or protic media. As an aniline derivative, this compound is basic and can be protonated in acidic conditions to form an anilinium salt.[6][7] These salts are generally more soluble in water and polar solvents than the free base.[6] Therefore, the addition of a small amount of a suitable acid (e.g., HCl) can significantly enhance its solubility in protic solvents.
Q4: Are there any recommended starting solvents for dissolving this compound?
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Issue 1: The compound is not dissolving in the chosen solvent at room temperature.
Initial Steps:
-
Increase Temperature: Gently heat the mixture. The solubility of most solids increases with temperature. Be mindful of the compound's stability at elevated temperatures.
-
Agitation: Ensure vigorous stirring or sonication to increase the interaction between the solute and solvent molecules.
-
Increase Solvent Volume: The initial solvent volume may be insufficient to dissolve the entire amount of the compound. Gradually add more solvent until the solid dissolves.
Advanced Troubleshooting:
-
Solvent Screening: If the initial solvent is ineffective, perform a small-scale solubility test with a range of solvents. A suggested screening panel is provided in the table below.
-
Co-solvent System: Try a mixture of solvents. For example, if the compound is sparingly soluble in a non-polar solvent but highly soluble in a polar one, a mixture of the two might provide the optimal solubility.
Issue 2: The compound precipitates out of solution during the reaction.
Possible Causes and Solutions:
-
Change in Temperature: If the reaction is cooled or proceeds at a lower temperature than the dissolution step, the solubility may decrease. Maintain a constant, elevated temperature if the reaction conditions permit.
-
Change in Solvent Composition: If the reaction generates a product that alters the polarity of the reaction mixture, the starting material may precipitate. Consider a solvent system that can accommodate this change.
-
Reaction Consumption: As the aniline is consumed, its concentration drops, which might not be an issue. However, if a solid is observed, it's crucial to determine if it's the starting material or the product.
Issue 3: Difficulty in finding a suitable solvent for recrystallization.
Troubleshooting Recrystallization:
-
Ideal Solvent Characteristics: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Common Recrystallization Solvents to Screen: Ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures such as ethanol/water or acetone/hexane are good starting points.[7]
Experimental Protocols
Protocol for Small-Scale Solubility Screening
Objective: To identify a suitable solvent or co-solvent system for this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., methanol, ethanol, acetone, toluene, ethyl acetate, dichloromethane, hexane)
-
Small vials or test tubes
-
Vortex mixer or magnetic stirrer
-
Heating block or water bath
Procedure:
-
Weigh a small, consistent amount of this compound (e.g., 10 mg) into each vial.
-
Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial.
-
Agitate the vials at room temperature for 5-10 minutes and observe for dissolution.
-
If the compound does not dissolve, gently heat the vial while agitating and observe for any change.
-
If the compound dissolves upon heating, allow the vial to cool to room temperature and then in an ice bath to see if recrystallization occurs (useful for identifying potential recrystallization solvents).
-
Record your observations for each solvent.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents (Hypothetical Data for Screening Guidance)
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility with Heating | Notes |
| Methanol | Polar Protic | Likely Soluble | Very Soluble | Good for initial dissolution tests. |
| Ethanol | Polar Protic | Likely Soluble | Very Soluble | Similar to methanol. |
| Acetone | Polar Aprotic | Likely Soluble | Very Soluble | Good general-purpose solvent. |
| Toluene | Non-polar | Sparingly Soluble | Soluble | May be a good recrystallization solvent when paired with a more polar solvent. |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | Very Soluble | A versatile solvent for both dissolution and recrystallization. |
| Dichloromethane | Moderately Polar | Moderately Soluble | Very Soluble | Effective for many organic compounds. |
| Hexane | Non-polar | Insoluble | Sparingly Soluble | Can be used as an anti-solvent in recrystallization. |
| Water | Very Polar | Insoluble | Insoluble | Solubility can be increased by adding acid.[6] |
Note: This table is a predictive guide based on general principles of solubility for similar compounds. Experimental verification is essential.
Visualizations
Troubleshooting Workflow for Dissolution Issues
Caption: A stepwise workflow for troubleshooting the dissolution of this compound.
Factors Influencing Solubility
Caption: Key factors influencing the solubility of this compound.
References
Technical Support Center: Catalyst Selection for Reactions with 4-Chloro-2-fluoro-3-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluoro-3-methylaniline. It is designed to assist in the selection of appropriate catalysts and reaction conditions for various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient catalytic reactions for modifying this compound?
A1: The most prevalent and effective catalytic reactions for functionalizing this compound are palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, typically to introduce aryl or vinyl substituents.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the introduction of a wide range of amine or amide groups.[1]
-
Sonogashira Coupling: For the formation of C-C triple bonds by coupling with terminal alkynes.[2]
-
Heck Reaction: For the formation of C-C bonds by coupling with alkenes.[3]
-
Ullmann Condensation: A copper-catalyzed alternative for C-N, C-O, and C-S bond formation, though it often requires harsher conditions than palladium-catalyzed methods.[4]
-
Cyanation: For the introduction of a nitrile group, which is a versatile synthetic handle.
Q2: What are the key challenges when performing cross-coupling reactions with this compound?
A2: The electronic properties and substitution pattern of this compound present specific challenges:
-
Electron-Deficient Nature: The presence of both chloro and fluoro substituents makes the aniline ring electron-deficient. This can affect the rate of oxidative addition, a key step in many palladium-catalyzed cycles.[3]
-
Steric Hindrance: The methyl group ortho to the amino group and meta to the chlorine can introduce steric hindrance, potentially impeding the approach of the catalyst and coupling partners.[5]
-
Catalyst Inhibition: The aniline moiety itself or the halide leaving groups can sometimes coordinate to the palladium center and inhibit catalytic activity.
-
Side Reactions: Undesired side reactions such as hydrodehalogenation (loss of chlorine or fluorine) can occur, particularly with highly active catalysts or under harsh reaction conditions.[6]
Q3: Which factors are most critical for successful catalyst selection?
A3: The choice of catalyst system is paramount for achieving high yields and selectivity. Key components to consider are:
-
Palladium Precatalyst: Modern palladium precatalysts, such as those from the Buchwald and Hartwig groups (e.g., G3 and G4 precatalysts), are often more reliable and efficient than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ as they form the active Pd(0) species more cleanly.[7]
-
Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, and RuPhos) are often effective for challenging substrates.[7][8] The choice of ligand can significantly impact reaction rate, yield, and the suppression of side reactions.
-
Base: The base is essential for the catalytic cycle, typically in the transmetalation or reductive elimination steps. The choice of base (e.g., carbonates, phosphates, or alkoxides) depends on the specific reaction and the sensitivity of the substrates to basic conditions. For instance, while strong bases like NaOtBu are common in Buchwald-Hartwig aminations, weaker bases like K₂CO₃ or K₃PO₄ are often used in Suzuki-Miyaura couplings.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | 1. Inefficient catalyst activation. 2. Deactivation of the boronic acid/ester. 3. Poor solubility of the base. 4. Catalyst poisoning. | 1. Use a pre-formed palladium(0) catalyst or a modern precatalyst. 2. Ensure the boronic acid or ester is pure and dry. Consider using the corresponding MIDA boronate for increased stability. 3. If using K₃PO₄ in an anhydrous solvent, adding a small amount of water (a few equivalents) can improve solubility and reaction rate. 4. Degas the reaction mixture thoroughly to remove oxygen. |
| Formation of Homocoupled Byproducts | 1. Slow transmetalation step. 2. Presence of oxygen. | 1. Use a more electron-rich ligand to accelerate the catalytic cycle. 2. Ensure rigorous inert atmosphere conditions (e.g., use a glovebox or Schlenk line techniques). |
| Hydrodehalogenation (Loss of Cl or F) | 1. Catalyst is too reactive. 2. Presence of a hydrogen source (e.g., water, alcohol). | 1. Switch to a less reactive ligand or palladium source. 2. Use anhydrous solvents and reagents. |
Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Conversion | 1. Inappropriate ligand for the specific amine. 2. Base is not strong enough. 3. Catalyst deactivation. | 1. Screen a panel of Buchwald ligands (e.g., SPhos, XPhos, RuPhos). For sterically hindered anilines, bulkier ligands are often required. 2. Switch to a stronger base such as NaOtBu or LHMDS. 3. Use a higher catalyst loading or a more robust precatalyst. |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Base is too strong for functional groups on the substrate. | 1. Lower the reaction temperature and extend the reaction time. 2. Use a weaker base (e.g., Cs₂CO₃ or K₃PO₄) and a more active catalyst system. |
| Formation of Diarylamine (from primary amine) | 1. Reaction conditions are too harsh. | 1. Use milder conditions (lower temperature, less reactive catalyst) to favor mono-arylation. |
Catalyst and Condition Selection Tables
The following tables summarize general starting points for catalyst systems for key reactions with substrates similar to this compound. Note: Optimal conditions should be determined experimentally.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a G3/G4 precatalyst | Precatalysts often give more reproducible results. |
| Ligand | SPhos, XPhos, RuPhos, or P(tBu)₃ | Bulky, electron-rich phosphines are generally preferred. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is often a good starting point. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O | A mixture of an organic solvent and water is typical. |
| Temperature | 80-110 °C | |
| Typical Yield Range | 60-95% | Highly dependent on the coupling partner and specific conditions. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Notes |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 precatalyst | |
| Ligand | XPhos, RuPhos, BrettPhos | Ligand choice is critical and depends on the amine. |
| Base | NaOtBu, LHMDS, K₃PO₄ | Strong, non-nucleophilic bases are commonly used. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous conditions are important. |
| Temperature | 80-120 °C | |
| Typical Yield Range | 70-98% | Highly dependent on the amine coupling partner. |
Experimental Protocols (General Procedures)
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precatalyst (1-5 mol%) and ligand (1.2-6 mol% relative to Pd).
-
Add the degassed solvent mixture (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (typically 2-24 hours), monitoring by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination Reaction:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv) and the palladium precatalyst (1-5 mol%) and ligand (1.2-6 mol% relative to Pd).
-
Add the base (1.2-2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (e.g., toluene).
-
Add the amine (1.1-1.5 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (typically 2-24 hours), monitoring by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Analysis in the Large-Scale Production of 4-Chloro-2-fluoro-3-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Chloro-2-fluoro-3-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale production of this compound?
The most prevalent and scalable method for the synthesis of this compound is the electrophilic chlorination of the starting material, 2-fluoro-3-methylaniline. A common and effective chlorinating agent used in this reaction is N-chlorosuccinimide (NCS).[1][2] This process is typically carried out in a suitable solvent and under controlled temperature conditions to ensure high yield and purity.
Q2: What are the primary byproducts I should expect in the synthesis of this compound?
During the chlorination of 2-fluoro-3-methylaniline, several byproducts can be formed. Understanding these impurities is crucial for process optimization and quality control. The primary byproducts include:
-
Isomeric Byproducts: The directing effects of the amino, fluoro, and methyl groups on the aromatic ring can lead to the formation of different chlorinated isomers. The main isomeric byproduct is typically 6-Chloro-2-fluoro-3-methylaniline. The formation of other isomers is also possible but generally in smaller quantities.
-
Succinimide: When N-chlorosuccinimide (NCS) is used as the chlorinating agent, succinimide is generated as a stoichiometric byproduct.[1]
-
Unreacted Starting Material: Incomplete reaction can result in the presence of the starting material, 2-fluoro-3-methylaniline, in the final product mixture.
-
Over-chlorinated Byproducts: Although less common with strict stoichiometric control, the formation of dichloro-2-fluoro-3-methylaniline species is a possibility.
Q3: How can I analyze the purity of my this compound product and quantify the byproducts?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and quantifying the main product and its byproducts.[3][4][5]
-
HPLC: A reverse-phase HPLC method is generally suitable for separating the polar aniline compounds.
-
GC-MS: This technique is excellent for identifying and quantifying volatile impurities and isomers. The mass spectrometry data provides structural information for definitive identification of the byproducts.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the large-scale production of this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| High levels of isomeric byproducts (e.g., 6-Chloro-2-fluoro-3-methylaniline) | Reaction conditions (temperature, solvent) may not be optimal for regioselectivity. The choice of chlorinating agent can also influence isomer distribution. | Optimize the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable para-isomer. Screen different solvents to improve the regioselectivity of the chlorination. Consider using a milder chlorinating agent or a catalyst that promotes para-chlorination.[7][8][9][10] |
| Significant amount of unreacted 2-fluoro-3-methylaniline | Insufficient amount of chlorinating agent, short reaction time, or low reaction temperature. | Ensure the molar ratio of the chlorinating agent to the starting material is appropriate (a slight excess of the chlorinating agent may be necessary). Increase the reaction time or temperature to drive the reaction to completion, while monitoring for an increase in other impurities. |
| Presence of succinimide in the final product | Use of N-chlorosuccinimide (NCS) as the chlorinating agent. | Succinimide can often be removed through aqueous work-up and recrystallization of the final product. Due to its different solubility profile compared to the chlorinated anilines, it can be efficiently separated. |
| Formation of over-chlorinated byproducts | Excess of the chlorinating agent or prolonged reaction times at elevated temperatures. | Carefully control the stoichiometry of the chlorinating agent. Monitor the reaction progress closely and stop the reaction once the starting material is consumed to an acceptable level. Avoid excessively high reaction temperatures. |
| Difficulty in separating the main product from isomeric byproducts | Similar physicochemical properties of the isomers. | Employ high-resolution chromatographic techniques for purification, such as preparative HPLC or column chromatography with an appropriate stationary and mobile phase. Recrystallization from a suitable solvent system can also be effective in enriching the desired isomer. |
Experimental Protocols
General Protocol for Chlorination of 2-fluoro-3-methylaniline using NCS
Disclaimer: This is a general guideline and should be optimized for specific laboratory and scale-up conditions.
-
Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 2-fluoro-3-methylaniline in a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of NCS: Slowly add a solution of N-chlorosuccinimide (NCS) in the same solvent to the cooled aniline solution over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine to remove succinimide and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.
Analytical Method: HPLC for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically used. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Analytical Method: GC-MS for Byproduct Identification
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Injector Temperature: 250 °C.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.
Visualizations
Caption: Synthetic pathway showing the formation of the desired product and major byproducts.
Caption: A logical workflow for troubleshooting common impurity issues in the synthesis.
References
- 1. Buy 4-Chloro-3-fluoro-2-methylaniline (EVT-3218008) | 1096113-25-5 [evitachem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Determination of Aniline in Soil by ASE/GC-MS [mdpi.com]
- 6. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. | Semantic Scholar [semanticscholar.org]
- 9. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Substitutions on 4-Chloro-2-fluoro-3-methylaniline
Welcome to the technical support center for optimizing substitution reactions involving 4-Chloro-2-fluoro-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the rate of their chemical reactions. The primary focus is on nucleophilic aromatic substitution (SNAr), the most common substitution reaction for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary substitution mechanism for this compound?
A1: The dominant mechanism is Nucleophilic Aromatic Substitution (SNAr). Unlike aliphatic systems, aryl halides like this compound do not readily undergo SN1 or SN2 reactions.[1] The SNAr mechanism is an addition-elimination process.[2][3]
Q2: Which halogen, Chlorine or Fluorine, is the better leaving group in this reaction?
A2: In the context of SNAr reactions, Fluorine is generally a better leaving group than Chlorine.[1][4] This is counterintuitive compared to SN1/SN2 reactions. The rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring.[1][5] The high electronegativity of fluorine strongly withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[4][6]
Q3: How do the methyl and amino groups on the ring affect the reaction rate?
A3: The amino (-NH2) and methyl (-CH3) groups are electron-donating groups. In the context of nucleophilic aromatic substitution, electron-donating groups deactivate the ring, slowing down the reaction rate. Conversely, electron-withdrawing groups (like nitro or cyano groups) activate the ring towards nucleophilic attack.[7][8][9] Therefore, the inherent electronic properties of this compound make it less reactive in SNAr reactions compared to rings substituted with electron-withdrawing groups.
Q4: Can the amino group interfere with the reaction?
A4: Yes, the amino group is nucleophilic and can react with starting materials or reagents. It is also basic and can be deprotonated under basic reaction conditions, which can further complicate the reaction. In some cases, it may be necessary to protect the amino group (e.g., by acetylation) before carrying out the substitution, and then deprotect it in a subsequent step.
Troubleshooting Guide
Problem: My reaction is very slow or not proceeding at all.
This is a common issue, often due to the deactivating effect of the amino and methyl groups. Here are several factors to investigate:
| Troubleshooting Step | Recommended Action | Rationale |
| 1. Evaluate the Nucleophile | Use a stronger nucleophile. For example, an alkoxide (RO⁻) is stronger than an alcohol (ROH). Negatively charged nucleophiles are generally more reactive.[10] | A more potent nucleophile will attack the electron-deficient aromatic ring more readily, increasing the reaction rate. |
| 2. Increase the Temperature | Gradually increase the reaction temperature. Monitor for decomposition of starting material or product. | SNAr reactions often require elevated temperatures to overcome the activation energy barrier, especially with deactivated substrates. |
| 3. Change the Solvent | Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. | Polar aprotic solvents are known to accelerate SNAr reactions.[10] They effectively solvate the cation of the nucleophile's salt, leaving the anion (the nucleophile) more "naked" and reactive. |
| 4. Increase Reagent Concentration | Increase the concentration of the nucleophile. | The rate of an SNAr reaction is dependent on the concentration of both the substrate and the nucleophile. |
| 5. Consider a Catalyst | While less common for standard SNAr, phase-transfer catalysts can be beneficial in certain cases, especially with solid-liquid phase reactions. | A phase-transfer catalyst can help transport the nucleophile from an aqueous or solid phase to the organic phase where the substrate is located. |
Problem: I am observing low yields and multiple side products.
Low yields can be a result of a slow primary reaction, side reactions, or product degradation.
| Troubleshooting Step | Recommended Action | Rationale |
| 1. Analyze Side Products | Use techniques like LC-MS or GC-MS to identify the structures of the major side products. | Understanding the side products gives insight into competing reaction pathways. For example, you might see substitution at the other halogen or reactions involving the aniline group. |
| 2. Protect the Amino Group | Consider protecting the -NH2 group as an amide (e.g., using acetic anhydride) before the substitution. | This prevents the amino group from acting as a competing nucleophile and can alter the electronic properties of the ring, potentially improving selectivity. |
| 3. Optimize Reaction Time and Temperature | Run a time-course study at a fixed temperature to find the optimal reaction time. Avoid excessively high temperatures for prolonged periods. | This helps to maximize the formation of the desired product while minimizing the formation of degradation products or secondary reaction products. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of this compound
This is a representative protocol and may require optimization for your specific nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, 2-4 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound (1.0 eq).
-
Add the anhydrous solvent (e.g., DMF, to make a 0.1-0.5 M solution).
-
Add the nucleophile (e.g., sodium methoxide, 2.0 eq). If the nucleophile is a solid, it can be added in portions.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Leaving Group on SNAr Reaction Rate
| Leaving Group | Relative Rate | Electronegativity | C-X Bond Strength (kJ/mol) |
| -F | Highest | 3.98 | ~485 |
| -Cl | Lower | 3.16 | ~339 |
| -Br | Lower | 2.96 | ~285 |
| -I | Lowest | 2.66 | ~218 |
| Note: This is a general trend for SNAr reactions. The rate is primarily influenced by the activation of the ring by the electronegative leaving group, not the C-X bond strength.[1] |
Table 2: Common Solvents for SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | General Usefulness |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | Excellent |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32 | Excellent |
| Acetonitrile | Polar Aprotic | 38 | Good |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate |
| Ethanol | Polar Protic | 24.5 | Poor to Moderate |
| Water | Polar Protic | 80.1 | Generally Poor |
| Polar aprotic solvents are generally preferred for SNAr reactions.[10] |
Visualizations
A troubleshooting flowchart for a slow SNAr reaction.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [en.khanacademy.org]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-2-fluoro-3-methylaniline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 4-Chloro-2-fluoro-3-methylaniline and its key positional isomers. Understanding the nuanced differences in reactivity among these closely related structures is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This document summarizes theoretical and available experimental data to offer insights into their behavior in common chemical transformations.
Introduction to Reactivity in Substituted Anilines
The interplay of these activating and deactivating effects, along with steric hindrance from the substituents, dictates the overall reactivity and regioselectivity of each isomer. In the case of this compound and its isomers, the presence of two electron-withdrawing halogens and one electron-donating methyl group, in addition to the amino group, creates a complex reactivity profile.
Comparative Analysis of Isomer Reactivity
Direct comparative experimental data on the reactivity of this compound and its isomers is not extensively available in the public domain. However, we can infer their relative reactivity based on established principles of physical organic chemistry, theoretical studies using Density Functional Theory (DFT) on similar substituted anilines[3][4][5], and available data on related compounds.
The primary factors influencing reactivity are:
-
Basicity (pKa of the conjugate acid): A higher pKa value indicates a more basic aniline, which generally correlates with higher nucleophilicity of the nitrogen atom and greater activation of the aromatic ring towards electrophiles. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it.[6][7]
-
Electronic Effects of Substituents: The cumulative inductive and resonance effects of the chloro, fluoro, and methyl groups determine the electron density of the aromatic ring, thereby influencing its susceptibility to electrophilic attack.
-
Steric Hindrance: The positions of the substituents can sterically hinder the approach of reagents to the amino group or to specific positions on the ring.
Table 1: Predicted Reactivity Comparison of Selected Isomers
| Isomer | Structure | Predicted Relative Basicity (pKa) | Predicted Reactivity towards Electrophilic Aromatic Substitution | Key Influencing Factors |
| This compound | NH₂ at C1, F at C2, CH₃ at C3, Cl at C4 | Moderate | Moderate | The activating methyl group is ortho to the amino group, but is flanked by two halogens. The position para to the amino group is blocked by chlorine. |
| 3-Chloro-4-fluoro-2-methylaniline | NH₂ at C1, CH₃ at C2, Cl at C3, F at C4 | Moderate-Low | Moderate-Low | The activating methyl group is ortho to the amino group. Both ortho positions to the amino group are sterically hindered. |
| 2-Chloro-4-fluoro-5-methylaniline | NH₂ at C1, Cl at C2, F at C4, CH₃ at C5 | Low | Low | The strongly deactivating chloro group is ortho to the amino group, significantly reducing its activating effect. |
| 5-Chloro-2-fluoro-4-methylaniline | NH₂ at C1, F at C2, CH₃ at C4, Cl at C5 | Moderate-High | Moderate-High | The activating methyl group is para to the amino group, and the position ortho to the amino group (C6) is unhindered. |
Note: The predicted reactivity is a qualitative assessment based on the principles of substituent effects. Experimental verification is required for quantitative comparison.
Experimental Protocols for Reactivity Comparison
To quantitatively assess the reactivity of these isomers, a series of standardized experiments can be performed. Below are representative protocols for common reactions of anilines.
Acylation: A Measure of Nucleophilicity
The acylation of the amino group is a good measure of its nucleophilicity. A more reactive aniline will typically undergo acylation at a faster rate.
Protocol: Acetylation with Acetic Anhydride
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of the aniline isomer in 5 mL of dichloromethane.
-
Reagent Addition: Add 1.1 mmol of acetic anhydride to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 15 minutes).
-
Work-up: Once the reaction is complete (or after a set time for comparison), quench the reaction with 10 mL of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the corresponding acetanilide by weighing the purified product. The reaction time required for complete conversion can be used as a measure of relative reactivity.
Electrophilic Aromatic Substitution: Nitration
Nitration is a classic electrophilic aromatic substitution reaction. The yield and the regioselectivity of the nitration product provide insights into the activation of the aromatic ring and the directing effects of the substituents.
Protocol: Nitration with Nitric Acid/Sulfuric Acid
-
Protection of Amino Group: Acetylate the aniline isomer as described in the acylation protocol to prevent oxidation of the amino group and to control the regioselectivity.
-
Nitration Reaction: Dissolve 1.0 mmol of the purified acetanilide in 2 mL of concentrated sulfuric acid at 0 °C. To this solution, add a cooled mixture of 1.05 mmol of concentrated nitric acid and 0.5 mL of concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Reaction and Work-up: Stir the reaction mixture at 0-5 °C for 1 hour. Pour the mixture onto crushed ice and collect the precipitated nitro-acetanilide by filtration.
-
Deprotection: Hydrolyze the nitro-acetanilide by refluxing with aqueous acid (e.g., 10% HCl) to obtain the nitroaniline.
-
Analysis: Purify the product by column chromatography and characterize it by NMR and mass spectrometry to determine the yield and the isomeric distribution of the nitro products.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the general concepts of aniline reactivity and a typical experimental workflow for comparing isomer reactivity.
Caption: General mechanism of electrophilic aromatic substitution on an aniline isomer.
Caption: Workflow for the comparative reactivity analysis of aniline isomers.
Conclusion
The reactivity of this compound and its isomers is a complex function of the electronic and steric effects of the various substituents on the aniline core. While a definitive quantitative ranking requires extensive experimental investigation, a qualitative understanding can be achieved through the application of fundamental principles of organic chemistry. Electron-donating groups like methyl will generally enhance reactivity towards electrophiles, while electron-withdrawing halogens will diminish it. The position of these substituents is critical in determining the overall reactivity and the site of substitution. The provided protocols and theoretical framework offer a solid foundation for researchers to conduct their own comparative studies and to make informed decisions in the design of synthetic routes for novel molecules.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in hal… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. afit.edu [afit.edu]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Chloro-2-fluoro-3-methylaniline: Established Methods vs. a Novel Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of a novel synthetic route to 4-Chloro-2-fluoro-3-methylaniline against an established method, offering insights into their respective efficiencies, methodologies, and performance based on available experimental data.
Introduction
This compound is a valuable substituted aniline derivative utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The arrangement of its substituents—a chlorine atom, a fluorine atom, and a methyl group on the aniline core—makes it a crucial component for introducing specific functionalities and influencing the pharmacokinetic and pharmacodynamic properties of target compounds. The demand for high-purity this compound necessitates the development and validation of efficient and scalable synthetic routes. This guide compares a widely used established method, the electrophilic chlorination of 3-fluoro-2-methylaniline, with a novel, multi-step synthetic approach starting from 3-chloroaniline.
Established Route: Electrophilic Chlorination
The established and most common method for synthesizing this compound is the direct, regioselective electrophilic chlorination of 3-fluoro-2-methylaniline using N-chlorosuccinimide (NCS) as the chlorinating agent. The electron-donating amino group and the directing effects of the fluoro and methyl groups favor the introduction of the chlorine atom at the para-position relative to the amino group, leading to the desired product with high regioselectivity.
Experimental Protocol:
-
Reaction Setup: 3-fluoro-2-methylaniline is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or 1-methyl-2-pyrrolidinone (NMP).
-
Chlorination: The solution is cooled to 0–5 °C under an inert atmosphere (e.g., argon). N-chlorosuccinimide (NCS) is then added portion-wise.
-
Reaction Progression: The reaction mixture is allowed to gradually warm to room temperature and is stirred for several hours (typically overnight) to ensure complete conversion.
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up. A key feature of this synthesis is the co-crystallization of the this compound product with the succinimide byproduct. This co-crystallization facilitates the purification process, and recrystallization from a suitable solvent system (e.g., ethanol/water) can yield the final product with high purity.[1]
Novel Synthetic Route: A Multi-step Approach
A novel, alternative pathway to this compound has been developed, which, although more complex, offers the potential for high purity and avoids some of the challenges associated with direct chlorination. This route begins with a different starting material, 3-chloroaniline, and involves a sequence of reactions including acetylation, nitration, deprotection, a Schiemann reaction, and a final reduction step.
Experimental Protocol:
This multi-step synthesis can be broken down into the following key transformations:
-
Acetylation: The starting material, 3-chloroaniline, undergoes acetylation to protect the amino group.
-
Nitration: The resulting acetanilide is then nitrated to introduce a nitro group onto the aromatic ring.
-
Deprotection: The acetyl protecting group is removed to yield a chloro-nitroaniline intermediate.
-
Schiemann Reaction: A diazonium salt is formed from the amino group, which is then converted to a fluoro group via the Schiemann reaction. This step yields 4-chloro-2-fluoronitrobenzene.
-
Reduction: The final step involves the reduction of the nitro group to an amino group, yielding the target molecule, this compound. A common method for this reduction is the use of a reducing agent like indium(III) iodide with 1,1,3,3-tetramethyldisiloxane.
Performance Comparison
The following table summarizes the key performance indicators for both the established and novel synthetic routes to this compound based on available experimental data.
| Parameter | Established Route (Electrophilic Chlorination) | Novel Route (Multi-step Synthesis) |
| Starting Material | 3-Fluoro-2-methylaniline | 3-Chloroaniline |
| Key Reagents | N-Chlorosuccinimide (NCS) | Acetic anhydride, Nitrating agents, Reagents for Schiemann reaction, Reducing agents (e.g., InI₃/TMDS) |
| Yield | High (specific yield not widely reported, but high regioselectivity is noted) | Good (Overall yield is dependent on the efficiency of each of the five steps. The final reduction step has a reported yield of approximately 74% for a similar substrate.[2]) |
| Purity | >98% (achieved through co-crystallization with succinimide byproduct)[1] | High (The intermediate 4-chloro-2-fluoronitrobenzene is reported to have a purity of 99.1%.[3]) |
| Number of Steps | 1 | 5 |
| Key Advantages | High regioselectivity, fewer synthetic steps, purification aided by co-crystallization. | Starts from a different, readily available starting material, offers a high-purity intermediate. |
| Potential Drawbacks | Potential for formation of regioisomers, though the para-isomer is highly favored. | Multi-step process can be time-consuming and may lead to a lower overall yield. |
Visualization of Synthetic Pathways
To further elucidate the differences between the two synthetic approaches, the following diagrams illustrate the logical flow of each route.
Figure 1. Comparison of the established single-step and novel multi-step synthetic routes.
Conclusion
Both the established electrophilic chlorination and the novel multi-step synthesis present viable pathways to obtain this compound. The choice between these routes will likely depend on the specific requirements of the researcher or organization.
The established route offers a more direct and potentially higher-yielding approach in a single step, with a clever purification advantage through co-crystallization. This method is likely preferable for its simplicity and efficiency, especially in large-scale production environments where minimizing the number of synthetic steps is crucial. The use of continuous flow reactors can further enhance the efficiency of this route.[1]
The novel multi-step route , while more complex, provides an alternative starting from a different commercially available precursor. The high purity of the key intermediate, 4-chloro-2-fluoronitrobenzene, is a significant advantage.[3] This pathway may be particularly useful when the primary starting material for the established route is unavailable or cost-prohibitive, or when extremely high purity of the final product is the primary concern, achievable through rigorous purification of intermediates at each stage.
Ultimately, the validation of any "novel" synthetic route requires a thorough cost-benefit analysis, considering factors such as starting material availability and cost, reagent and solvent expenses, reaction times, overall yield, and the ease of purification. The data presented in this guide serves as a foundational resource for such evaluations.
References
Comparative Biological Efficacy of Halogenated Anilines: A Look at 4-Chloro-2-fluoro-3-methylaniline Derivatives
For Immediate Release
Aniline derivatives are fundamental building blocks in medicinal chemistry, contributing to the development of a wide array of pharmaceuticals.[1] The introduction of halogen atoms and methyl groups to the aniline ring can significantly modulate the physicochemical properties of the resulting derivatives, influencing their absorption, distribution, metabolism, excretion, and, ultimately, their biological efficacy.
Potential Therapeutic Applications
Based on the biological activities observed in analogous compounds, derivatives of 4-Chloro-2-fluoro-3-methylaniline hold promise in several therapeutic areas:
-
Anticancer Activity: Derivatives of substituted anilines have been extensively investigated for their potential as anticancer agents. For instance, novel 4-anilinoquinazoline derivatives have demonstrated potent in vitro antiproliferative activity against various cancer cell lines, with IC50 values ranging from 25 to 682 nM.[2] These compounds were found to induce cell cycle arrest at the G2/M phase and trigger apoptosis.[2] The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization.[2]
-
Antimicrobial Activity: Halogenated aniline derivatives have also shown significant antimicrobial properties. The specific substitution patterns on the aniline ring can lead to compounds with potent activity against various bacterial and fungal strains.
-
NK-3 Receptor Ligands: Fluoro- and iodo-quinoline carboxamides, which are synthesized from aniline precursors, have been evaluated as potential ligands for the human NK-3 receptor, with implications for in vivo imaging studies using techniques like Positron Emission Tomography (PET).[3]
Comparative Data from Related Aniline Derivatives
To illustrate the potential for biological activity, the following table summarizes in vitro antiproliferative data for a series of novel 4-anilinoquinazoline derivatives, which share a substituted aniline moiety.
| Compound ID | Modification on Aniline Ring | SMMC-7721 (Hepatocellular Carcinoma) IC50 (nM) | A549 (Lung Cancer) IC50 (nM) | HCT-116 (Colon Cancer) IC50 (nM) | MCF-7 (Breast Cancer) IC50 (nM) |
| 9a | 3-chloro-4-(3-fluorobenzyloxy) | 25 ± 2.1 | 31 ± 1.5 | 45 ± 3.2 | 682 ± 25 |
| 9b | 3-chloro-4-(pyridin-2-ylmethoxy) | 42 ± 3.5 | 55 ± 4.1 | 78 ± 5.6 | >1000 |
| 9c | 3-ethynyl-4-(3-fluorobenzyloxy) | 68 ± 5.2 | 81 ± 6.3 | 110 ± 8.9 | >1000 |
Data extracted from a study on novel 4-anilinoquinazoline derivatives and is intended to be representative of the type of data generated in such studies.[2]
Experimental Protocols
The evaluation of the biological efficacy of these compounds involves a series of well-established experimental protocols.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The viable cells metabolize MTT into formazan crystals, which are then solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on the cell cycle progression.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the processes involved in this area of research, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway that could be targeted by such derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of novel therapeutic compounds.
Caption: A simplified MAPK/ERK signaling pathway, a common target for anticancer drugs.
Future Directions
The synthesis and biological evaluation of a focused library of this compound derivatives are warranted to fully explore their therapeutic potential. Future studies should aim to establish clear structure-activity relationships, optimize lead compounds for improved potency and selectivity, and investigate their mechanisms of action in greater detail. Such efforts will be crucial in translating the promise of this chemical scaffold into tangible clinical benefits.
References
- 1. Buy 4-Chloro-3-fluoro-2-methylaniline (EVT-3218008) | 1096113-25-5 [evitachem.com]
- 2. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel fluoro and iodo quinoline carboxamides as potential ligands of NK-3 receptors for in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 4-Chloro-2-fluoro-3-methylaniline: A Comparative Guide for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. 4-Chloro-2-fluoro-3-methylaniline, a polysubstituted aniline, presents a unique combination of electronic and steric properties that influence its reactivity in pivotal cross-coupling reactions. This guide provides a comparative benchmark of its performance in two of the most powerful C-N and C-C bond-forming reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The data presented herein, compiled from established chemical principles and experimental observations, offers a framework for anticipating its reactivity relative to other common aniline substrates.
Understanding the Reactivity of this compound
The reactivity of an aniline in cross-coupling reactions is intricately governed by the electronic and steric nature of its substituents. In this compound, the interplay of these effects is complex:
-
Amino Group (-NH₂): A potent electron-donating group that activates the aromatic ring.
-
Chloro (-Cl) and Fluoro (-F) Groups: Electron-withdrawing groups that decrease the nucleophilicity of the amino group and can influence the oxidative addition step in palladium catalysis.
-
Methyl (-CH₃) Group: An electron-donating group that also introduces steric hindrance around the amino group.
This unique substitution pattern modulates the aniline's nucleophilicity and its ability to participate in the catalytic cycle, impacting reaction rates and yields.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. The performance of an aniline in this reaction is heavily dependent on its nucleophilicity and the steric environment of the amino group.
Comparative Data
| Aniline Derivative | Relative Nucleophilicity | Steric Hindrance | Expected Reactivity & Yield |
| Aniline | High | Low | High |
| 4-Methoxyaniline | Very High | Low | Very High |
| 4-Nitroaniline | Very Low | Low | Very Low |
| 2,6-Dimethylaniline | High | High | Low to Moderate |
| This compound | Moderate to Low | Moderate | Moderate |
This table provides a qualitative comparison based on established electronic and steric effects of substituents on the reactivity of anilines in Buchwald-Hartwig amination.
The combination of electron-withdrawing halogens and a sterically demanding methyl group in the ortho position suggests that this compound will exhibit moderate reactivity. While the amino group's inherent nucleophilicity is reduced, it is often still a viable substrate under optimized reaction conditions, including the use of specialized ligands that can overcome steric challenges.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and sodium tert-butoxide (1.2-1.5 equiv.). The tube is evacuated and backfilled with argon. The aryl halide (1.0 equiv.), this compound (1.1 equiv.), and an anhydrous solvent (e.g., toluene, dioxane) are then added via syringe. The reaction mixture is stirred at a specified temperature (typically 80-110 °C) and monitored by TLC or GC-MS until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. While anilines themselves are not direct coupling partners, they are precursors to aryl halides or triflates, which then participate in the reaction. The electronic properties of the substituents on the aniline-derived aryl halide significantly affect the rate-determining oxidative addition step.
Comparative Data
| Aryl Halide Derived From | Electronic Effect of Substituents | Expected Oxidative Addition Rate | Expected Yield |
| 4-Bromoaniline | Electron Donating (-NH₂) | Moderate | Good |
| 4-Bromo-3-nitroaniline | Electron Withdrawing (-NO₂) | Fast | High |
| 4-Bromo-3-methoxyaniline | Electron Donating (-OCH₃, -NH₂) | Slow | Moderate to Good |
| 4-Chloro-1-bromo-2-fluoro-3-methylbenzene * | Electron Withdrawing (-Cl, -F), Electron Donating (-CH₃) | Moderate to Fast | Good to High |
Assuming the amino group of this compound is converted to a bromo group for the Suzuki reaction. The combined electron-withdrawing effects of the halogens are expected to facilitate oxidative addition, a key step in the catalytic cycle.
Discrepancies in reported yields for similar halogenated compounds, sometimes ranging from 40-75%, can be attributed to factors like the specific reaction conditions, the nature of the boronic acid, and the catalyst system used.[1] Careful optimization is often necessary to overcome these challenges.[1] For instance, a Suzuki reaction involving a (4-chloro-3-fluoro-2-hydroxy-6-methylphenyl)boronic acid resulted in a modest 13% yield, highlighting the need for tailored reaction parameters.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
In a round-bottom flask, the aryl halide (derived from this compound, 1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water). The mixture is degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes. A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) is then added, and the mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by an appropriate analytical technique. After completion, the reaction is cooled, and the aqueous layer is separated. The organic layer is washed with water and brine, dried over a drying agent, and concentrated. The residue is purified by column chromatography or recrystallization to afford the desired biaryl product.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Conclusion
This compound is a valuable, albeit moderately reactive, substrate for palladium-catalyzed cross-coupling reactions. Its performance is a direct consequence of the balance between the electron-donating amino and methyl groups and the electron-withdrawing chloro and fluoro substituents, as well as the steric hindrance imparted by the ortho-methyl group. While it may not exhibit the high reactivity of simpler, unhindered anilines, its unique substitution pattern makes it an important precursor for the synthesis of complex, highly functionalized molecules. Successful application in both Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions often requires careful optimization of catalysts, ligands, and reaction conditions to achieve desirable yields. This guide serves as a foundational resource for researchers and chemists aiming to incorporate this versatile building block into their synthetic strategies.
References
This guide provides a detailed spectroscopic comparison of 4-Chloro-2-fluoro-3-methylaniline and other key aniline derivatives. It is intended for researchers, scientists, and professionals in drug development, offering objective experimental data and methodologies to support further research and analysis.
Spectroscopic Data Summary
The following tables summarize key spectroscopic data for this compound and related anilines, including aniline, chloroanilines, fluoroanilines, and methylanilines. This data facilitates a comparative understanding of the electronic and structural effects of various substituents on the aniline core.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | -NH₂ | -CH₃ | Solvent |
| Aniline | 6.78 (d) | 7.18 (t) | 6.67 (t) | 7.18 (t) | 6.78 (d) | 3.44 (s) | - | CDCl₃ |
| 2-Chloroaniline | 6.78 (dd) | 7.19 (dt) | 6.70 (dt) | 7.08 (dd) | - | 3.90 (s) | - | CDCl₃ |
| 3-Chloroaniline | 6.88 (d) | - | 6.64 (dd) | 7.09 (t) | 6.75 (d) | 3.75 (s) | - | CDCl₃ |
| 4-Chloroaniline | 6.64 (d) | 7.08 (d) | - | 7.08 (d) | 6.64 (d) | 3.69 (s) | - | CDCl₃ |
| 4-Fluoroaniline | 6.64 (d) | 6.88 (d) | - | 6.88 (d) | 6.64 (d) | 3.55 (s) | - | CDCl₃ |
| 3-Methylaniline | 6.57 (d) | - | 6.98 (s) | 6.63 (d) | 7.07 (t) | 3.59 (s) | 2.29 (s) | CDCl₃ |
| 4-Chloro-3-methylaniline | 6.59 (dd) | - | 7.05 (d) | 6.90 (d) | 6.52 (d) | 3.63 (s) | 2.25 (s) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ | Solvent |
| Aniline | 146.7 | 118.6 | 129.3 | 115.2 | 129.3 | 118.6 | - | CDCl₃ |
| 2-Chloroaniline | 142.9 | 120.3 | 129.3 | 116.3 | 127.5 | 119.1 | - | CDCl₃ |
| 3-Chloroaniline | 147.9 | 115.3 | 134.9 | 118.8 | 130.3 | 113.3 | - | CDCl₃ |
| 4-Chloroaniline | 145.2 | 116.3 | 129.3 | 124.9 | 129.3 | 116.3 | - | CDCl₃ |
| 4-Fluoroaniline | 142.6 (d) | 115.8 (d) | 115.5 (d) | 156.0 (d) | 115.5 (d) | 115.8 (d) | - | CDCl₃ |
| 3-Methylaniline | 146.1 | 119.5 | 139.1 | 116.0 | 129.2 | 112.8 | 21.5 | CDCl₃ |
| 4-Chloro-3-methylaniline | 144.1 | 114.1 | 136.2 | 123.8 | 130.7 | 117.8 | 20.3 | CDCl₃ |
Table 3: FT-IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | ν(N-H) asymmetric | ν(N-H) symmetric | δ(N-H) scissoring | ν(C-N) | ν(C-Cl) | ν(C-F) |
| Aniline | 3433 | 3356 | 1620 | 1278 | - | - |
| 2-Chloroaniline | 3466 | 3373 | 1615 | 1285 | 745 | - |
| 3-Chloroaniline | 3455 | 3368 | 1618 | 1290 | 770 | - |
| 4-Chloroaniline | 3481 | 3394 | 1618 | 1288 | 820 | - |
| 4-Fluoroaniline | 3470 | 3385 | 1625 | 1280 | - | 1220 |
| 3-Methylaniline | 3435 | 3354 | 1622 | 1275 | - | - |
| 4-Chloro-3-methylaniline | 3480 | 3390 | 1620 | 1285 | 815 | - |
Table 4: UV-Visible Spectroscopic Data (λmax in nm)
| Compound | π → π* (E2-band) | n → π* (B-band) | Solvent |
| Aniline | 230 | 280 | Ethanol |
| 2-Chloroaniline | 243 | 288 | Ethanol |
| 3-Chloroaniline | 239 | 290 | Ethanol |
| 4-Chloroaniline | 238 | 289 | Ethanol |
| 4-Fluoroaniline | 234 | 285 | Ethanol |
| 3-Methylaniline | 235 | 285 | Ethanol |
Table 5: Mass Spectrometry Data (Key m/z values)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| Aniline | 93 | 66, 39 |
| 2-Chloroaniline | 127/129 | 92, 65 |
| 3-Chloroaniline | 127/129 | 92, 65 |
| 4-Chloroaniline | 127/129 | 92, 65 |
| 4-Fluoroaniline | 111 | 84, 57 |
| 3-Methylaniline | 107 | 92, 77, 65 |
| N-Methylaniline | 107 | 106, 91, 77, 51 |
Experimental Workflow and Methodologies
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of aniline derivatives.
Caption: Workflow for the spectroscopic comparison of anilines.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the aniline sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the liquid or solid aniline sample was placed directly on the ATR crystal.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added and averaged. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
-
Instrumentation: A Shimadzu UV-2600 UV-Vis spectrophotometer (or equivalent) with a 1 cm path length quartz cuvette.
-
Sample Preparation: A stock solution of the aniline sample was prepared in spectroscopic grade ethanol at a concentration of approximately 1 mg/mL. This was further diluted to obtain a final concentration in the range of 0.01-0.05 mg/mL, ensuring the absorbance maxima were within the linear range of the instrument (0.2-0.8 AU).
-
Data Acquisition: The UV-Vis spectrum was recorded from 200 to 400 nm. The solvent (ethanol) was used as a blank. The wavelengths of maximum absorbance (λmax) were determined. Aniline exhibits a primary absorption band around 230 nm and a secondary band around 280 nm.[1][2]
-
Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer with a direct insertion probe (DIP) or coupled to a gas chromatograph (GC) for sample introduction.
-
Sample Preparation (GC-MS): A dilute solution of the aniline sample (approximately 100 µg/mL) was prepared in a suitable volatile solvent (e.g., dichloromethane or methanol). 1 µL of the solution was injected into the GC.
-
GC Conditions: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed from an initial temperature of 50°C (hold 2 min) to 250°C at a rate of 10°C/min. Helium was used as the carrier gas.
-
MS Conditions: Electron ionization (EI) was used with an ionization energy of 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-400 amu. The molecular ion peak and major fragmentation patterns were analyzed.
References
Cost-Effectiveness Analysis of Synthetic Methods for 4-Chloro-2-fluoro-3-methylaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic methods for producing 4-Chloro-2-fluoro-3-methylaniline, a key intermediate in the pharmaceutical and agrochemical industries. The focus is on providing a cost-effectiveness analysis supported by experimental data to aid researchers and production chemists in selecting the most suitable method for their needs.
Introduction
This compound is a substituted aniline derivative whose structural complexity demands careful consideration of its synthetic route to ensure both high purity and economic viability. The primary methods for its synthesis revolve around the direct chlorination of a precursor aniline or a multi-step synthesis from a nitroaromatic compound. This guide will compare these approaches, presenting quantitative data in structured tables and detailed experimental protocols.
Method 1: Direct Electrophilic Chlorination
The most direct and commonly employed method for the synthesis of this compound is the electrophilic chlorination of 2-fluoro-3-methylaniline. This method is favored for its atom economy and relatively simple procedure.
Experimental Protocol
A representative protocol for this method, based on the chlorination of a similar substrate, is as follows:
-
Dissolution: 2-fluoro-3-methylaniline is dissolved in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Cooling: The solution is cooled to 0-5 °C in an ice bath under an inert atmosphere (e.g., argon).
-
Addition of Chlorinating Agent: N-Chlorosuccinimide (NCS) is added portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (typically 12-16 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: The reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water to remove the solvent and succinimide byproduct.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.
Cost-Effectiveness Analysis
The cost-effectiveness of this method is primarily dependent on the cost of the starting material (2-fluoro-3-methylaniline), the chlorinating agent (NCS), and the yield and purity of the final product.
| Parameter | Data | Source |
| Starting Material | 2-fluoro-3-methylaniline | Commercially available |
| Reagent | N-Chlorosuccinimide (NCS) | Commercially available |
| Solvent | N,N-dimethylformamide (DMF) | Commercially available |
| Reaction Time | 12-16 hours | Representative Protocol |
| Reaction Temperature | 0 °C to Room Temperature | Representative Protocol |
| Yield | High (estimated >80%) | Based on similar reactions |
| Purity | High (>95% after purification) | Based on similar reactions |
Table 1: Summary of Direct Electrophilic Chlorination
| Reagent | Supplier Example | Price (USD) per gram |
| 2-fluoro-3-methylaniline | Varies | ~ $5 - $15 |
| N-Chlorosuccinimide | Varies | ~ $0.5 - $2 |
Table 2: Indicative Reagent Costs
Method 2: Multi-Step Synthesis from a Nitroaromatic Precursor
An alternative, though less direct, approach involves a multi-step synthesis starting from a corresponding nitroaromatic compound. This method offers the potential for controlling regioselectivity but is generally more complex and less atom-economical.
A plausible, though not widely documented for this specific molecule, synthetic pathway would involve:
-
Nitration: Nitration of a suitable toluene derivative to introduce the nitro group.
-
Halogenation: Introduction of the chloro and fluoro substituents at the desired positions. This can be a challenging step requiring specific directing groups and reaction conditions.
-
Reduction: Reduction of the nitro group to the corresponding aniline.
Cost-Effectiveness Analysis
The multi-step nature of this synthesis inherently increases the overall cost due to the use of multiple reagents, solvents, and purification steps. Each step also contributes to a potential decrease in the overall yield.
| Parameter | Data | Source |
| Starting Material | Varies (e.g., a substituted toluene) | Commercially available |
| Reagents | Nitrating agents, Halogenating agents, Reducing agents | Commercially available |
| Reaction Steps | 3 or more | Theoretical Pathway |
| Overall Yield | Lower (product of individual step yields) | Theoretical |
| Purity | Dependent on purification at each step | Theoretical |
Table 3: Summary of Multi-Step Synthesis
Due to the lack of specific documented examples for this compound via this route, a detailed cost analysis is speculative. However, the increased number of steps, consumption of reagents, and likely lower overall yield make it a less economically favorable option compared to the direct chlorination method for large-scale production.
Comparison and Conclusion
| Feature | Direct Chlorination | Multi-Step Synthesis |
| Number of Steps | 1 | 3+ |
| Atom Economy | High | Low |
| Reagent Cost | Moderate | High |
| Overall Yield | High (expected) | Low to Moderate (expected) |
| Process Simplicity | Simple | Complex |
| Cost-Effectiveness | High | Low |
Table 4: Comparative Analysis of Synthetic Methods
Based on the analysis, the direct electrophilic chlorination of 2-fluoro-3-methylaniline with N-Chlorosuccinimide is the most cost-effective method for the synthesis of this compound. Its single-step nature, high expected yield, and the relatively moderate cost of starting materials make it the preferred route for both laboratory and industrial-scale synthesis. The multi-step synthesis, while theoretically possible, is likely to be hampered by lower overall yields, higher reagent and solvent consumption, and more complex purification procedures, rendering it less economically viable.
Visualizing the Synthetic Pathways
Direct Chlorination Pathway
Caption: Direct Chlorination of 2-fluoro-3-methylaniline.
General Experimental Workflow
Caption: General workflow for synthesis and purification.
Cross-Validation of Analytical Methods for the Detection of 4-Chloro-2-fluoro-3-methylaniline: A Comparative Guide
This guide provides a comparative overview of common analytical methods applicable to the detection and quantification of 4-Chloro-2-fluoro-3-methylaniline. The information is intended for researchers, scientists, and professionals in drug development, offering a basis for selecting and validating appropriate analytical techniques. The performance data presented is based on established methods for structurally similar halogenated anilines and serves as a representative comparison.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Electrochemical Detection (ECD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of aniline derivatives.
| Performance Parameter | HPLC-UV/ECD | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.05 - 5 ng/mL | < 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 30 ng/mL | 0.2 - 15 ng/mL | < 0.5 ng/mL |
| **Linearity (R²) ** | > 0.995 | > 0.995 | > 0.999 |
| Precision (%RSD) | < 5% | < 10% | < 3% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% (derivatization dependent) | 98 - 102% |
| Selectivity | Moderate to High (ECD) | High | Very High |
| Throughput | High | Moderate | High |
| Cost | Low to Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting condition could be 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in methanol to prepare a stock solution.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
For sample analysis, dissolve the test substance in a suitable solvent, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to fall within the calibration range.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a volatile solvent like ethyl acetate.
-
For improved chromatographic performance and sensitivity, derivatization may be necessary. A common approach for anilines is acylation (e.g., with acetic anhydride or trifluoroacetic anhydride).
-
To a known amount of sample, add the derivatizing agent and a catalyst (e.g., pyridine), and heat to complete the reaction.
-
After cooling, the derivatized sample is diluted with the solvent for GC-MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 or HILIC column suitable for fast LC (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for this compound would need to be determined by infusion of a standard solution.
-
-
Sample Preparation:
-
Prepare stock and working standards in methanol or acetonitrile.
-
Sample preparation is typically simpler than for GC-MS and may only involve dissolution, filtration, and dilution in the mobile phase.
-
Cross-Validation Workflow
A robust cross-validation of these analytical methods is essential to ensure the reliability and interchangeability of the data generated. The following diagram illustrates a logical workflow for this process.
A Comparative Analysis of In-Silico and Experimental Properties of 4-Chloro-2-fluoro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and chemical research, a comprehensive understanding of a compound's physicochemical properties is paramount for predicting its behavior, guiding development, and ensuring safety and efficacy. This guide provides a comparative analysis of the in-silico (predicted) and, where available for isomeric analogs, experimental properties of 4-Chloro-2-fluoro-3-methylaniline. Due to a lack of publicly available experimental data for this compound at the time of this publication, this guide leverages predicted data for the target compound and presents experimental data for its close structural isomers to offer valuable comparative insights.
Physicochemical Properties: A Tale of Two Methodologies
The following tables summarize the key physicochemical properties of this compound, comparing predicted values with experimental data from its isomers. This comparison highlights the predictive power of computational models while underscoring the importance of empirical validation.
Table 1: Comparison of In-Silico and Experimental Physicochemical Properties
| Property | This compound (Predicted) | 3-Chloro-4-fluoro-2-methylaniline (Predicted)[1] | 4-Chloro-3-methylaniline (Experimental) | 4-Fluoro-3-methylaniline (Experimental) |
| Molecular Weight ( g/mol ) | 159.59 | 159.59[1] | 141.60 | 125.14 |
| Melting Point (°C) | 35-45 (Estimated) | - | 82-86 | 34-38 |
| Boiling Point (°C) | 230-240 (Estimated) | - | - | - |
| pKa | 2.5 - 3.5 (Estimated) | - | - | - |
| logP | ~2.8 (Estimated) | 2.3[1] | - | - |
| Solubility | Poorly soluble in water (Estimated) | - | - | - |
Note: Predicted values for this compound are estimations based on its structure and comparison with related compounds.
Experimental Protocols: The Foundation of Empirical Data
The following sections detail the generalized experimental protocols for determining the key physicochemical properties discussed above. These methodologies are standard in the field and provide a framework for obtaining the empirical data necessary for robust compound characterization.
Melting Point Determination
The melting point of a crystalline solid is a crucial indicator of its purity. The capillary method is a widely used technique for this determination.
Protocol:
-
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which provides controlled heating.
-
The sample is heated slowly, and the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
A sharp melting range (typically 1-2°C) is indicative of a pure compound.
Experimental Workflow for Melting Point Determination
Caption: A flowchart illustrating the key steps in determining the melting point of a solid compound.
Boiling Point Determination
For liquid compounds, the boiling point is a characteristic physical property. The distillation method is a common approach for its determination.
Protocol:
-
A small volume of the liquid is placed in a distillation flask.
-
The flask is heated, and the vapor is allowed to pass through a condenser.
-
The temperature at which the liquid and vapor phases are in equilibrium at a given external pressure is recorded as the boiling point.
Experimental Workflow for Boiling Point Determination
Caption: A simplified workflow for the experimental determination of a liquid's boiling point.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For aromatic amines, spectrophotometric or potentiometric titration methods are commonly employed.
Protocol (Spectrophotometric Method):
-
Solutions of the compound are prepared in a series of buffers with known pH values.
-
The UV-Vis absorbance spectrum of each solution is recorded.
-
The pKa is determined by analyzing the change in absorbance at a specific wavelength as a function of pH, often using the Henderson-Hasselbalch equation.
Logical Relationship in pKa Determination
Caption: The logical progression of steps for determining the pKa of a compound spectrophotometrically.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classic technique for its determination.
Protocol:
-
A solution of the compound is prepared in a biphasic system, typically octan-1-ol and water.
-
The mixture is shaken vigorously to allow the compound to partition between the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Experimental Workflow for logP Determination
Caption: A step-by-step workflow for the experimental determination of logP using the shake-flask method.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug delivery and formulation. A common method for its determination is the equilibrium solubility method.
Protocol:
-
An excess amount of the solid compound is added to a known volume of water or buffer.
-
The suspension is agitated at a constant temperature until equilibrium is reached.
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Experimental Workflow for Aqueous Solubility Determination
References
Navigating the Catalytic Landscape: A Comparative Guide to the Amination of 4-Chloro-2-fluoro-3-methylaniline
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The amination of 4-Chloro-2-fluoro-3-methylaniline, a key building block in various pharmaceutical and agrochemical compounds, presents a common synthetic challenge. This guide offers an objective comparison of various catalytic systems for this C-N cross-coupling reaction, supported by available experimental data, to aid in the selection of the most effective catalyst for specific applications.
The primary methods for the amination of aryl halides, such as this compound, are dominated by palladium-catalyzed Buchwald-Hartwig reactions, copper-catalyzed Ullmann condensations, and emerging nickel-catalyzed systems. Each of these catalytic approaches offers distinct advantages and disadvantages in terms of reaction efficiency, substrate scope, and operational conditions.
Performance Comparison of Catalytic Systems
While specific experimental data for the amination of this compound is limited in publicly available literature, we can extrapolate from reactions with structurally similar substrates to provide a comparative overview. The choice of catalyst, ligand, base, and solvent all play a crucial role in the success of the amination reaction.
| Catalyst System | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Palladium-based | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100-120 | Good to Excellent | Broad substrate scope, tolerant of various functional groups. Ligand choice is critical for optimal performance. |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100-110 | Good to Excellent | Effective for a range of aryl halides and amines. | |
| (DalPhos)Ni(o-tol)Cl | PAd₂-DalPhos | NaOtBu | Toluene | 25 | Good | Air-stable precatalyst, allows for room temperature reactions. | |
| Copper-based | CuI | L-proline | K₂CO₃/K₃PO₄ | DMSO/DMF | 100-140 | Moderate to Good | Generally requires higher temperatures than palladium systems. Ligand choice can be important for efficiency. |
| Nickel-based | NiCl₂(dme) | SIPr·HCl | NaOtBu | 2-Methyl-THF | 100-120 | Moderate to Good | Cost-effective alternative to palladium. Can be sensitive to air and moisture. |
Note: The yields are indicative and can vary significantly based on the specific amine coupling partner and precise reaction conditions.
Experimental Protocols: A Generalized Approach
Below are generalized experimental protocols for the catalytic amination of an aryl chloride, which can be adapted for this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination
A common procedure involves the use of a palladium precatalyst and a phosphine ligand.
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and the solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Ullmann Condensation
This classical method often requires higher reaction temperatures.
Procedure:
-
To a reaction vessel, add the copper catalyst (e.g., CuI, 5-20 mol%), a ligand (if necessary, e.g., L-proline, 10-40 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Add this compound (1.0 equiv.), the amine (1.5-2.5 equiv.), and a high-boiling polar aprotic solvent (e.g., DMSO or DMF).
-
Heat the mixture under an inert atmosphere to a high temperature (typically 100-160 °C) for an extended period (12-48 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Nickel-Catalyzed Amination
Nickel catalysis offers a more economical approach, though it can be more sensitive to reaction conditions.
Procedure:
-
In a glovebox, charge a reaction tube with the nickel precatalyst (e.g., NiCl₂(dme), 5-10 mol%), the ligand (e.g., a bulky N-heterocyclic carbene (NHC) ligand such as SIPr·HCl, 10-20 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), and an anhydrous, deoxygenated solvent (e.g., 2-methyl-THF or toluene).
-
Seal the tube and heat to the required temperature (typically 100-130 °C) for the specified time (6-24 hours).
-
After cooling, quench the reaction carefully, and work up as described for the palladium-catalyzed reaction.
Visualizing the Workflow and Logic
To better understand the experimental process and the relationships between the key components, the following diagrams are provided.
Caption: A generalized experimental workflow for the catalytic amination of this compound.
Caption: A decision-making diagram for selecting a suitable catalyst system for the amination reaction.
Safety Operating Guide
Proper Disposal of 4-Chloro-2-fluoro-3-methylaniline: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-2-fluoro-3-methylaniline (CAS No. 1096113-25-5 or 1000590-85-1) was not publicly available at the time of this writing. The following disposal procedures are based on best practices for the handling and disposal of similar halogenated anilines and general guidelines for hazardous chemical waste. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Halogenated anilines are generally considered hazardous waste and require specific handling and disposal protocols. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on information for similar compounds, this should include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
This compound should be treated as a hazardous chemical waste.
-
Specifically, it falls under the category of halogenated organic waste.
-
Do not mix this waste with non-halogenated solvents or other incompatible waste streams, as this can complicate disposal and increase costs.[1]
-
-
Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
The label on the waste container should clearly state "Hazardous Waste," list the full chemical name "this compound," and indicate the approximate quantity.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from heat, sparks, and open flames.[2] It should be stored in a cool, dry, and well-ventilated place.[3]
-
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material to avoid generating dust.[2][4]
-
Use an inert absorbent material, such as sand or vermiculite, for any liquid residue.
-
Place all contaminated materials into the designated hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Hazard Profile of Structurally Similar Compounds
To provide context on the potential hazards of this compound, the following table summarizes the hazard classifications for structurally similar compounds. This information underscores the importance of handling this chemical with care.
| Compound | CAS No. | Hazard Statements |
| 4-Chloro-3-fluoroaniline | 367-22-6 | Harmful if swallowed, Toxic in contact with skin, Toxic if inhaled, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5] |
| 4-chloroaniline | 106-47-8 | Toxic if swallowed, in contact with skin or if inhaled, May cause an allergic skin reaction, May cause cancer, Very toxic to aquatic life with long lasting effects. |
| 3-Fluoro-4-methylaniline | 452-77-7 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| 2-Fluoro-3-methylaniline | 1978-33-2 | Harmful if swallowed, in contact with skin or if inhaled, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6] |
| 4-Fluoro-3-methylaniline | 452-69-7 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | May cause respiratory irritation, Causes skin irritation, Causes serious eye irritation.[4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling 4-Chloro-2-fluoro-3-methylaniline
This guide provides immediate and essential safety protocols for handling 4-Chloro-2-fluoro-3-methylaniline in a laboratory setting. The following procedures are based on safety data sheets for structurally similar aniline compounds and are intended to provide a robust framework for safe handling, storage, and disposal.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following recommendations are synthesized from SDSs of analogous compounds, including 4-Fluoro-3-methylaniline, 4-Chloro-N-methylaniline, 4-Bromo-3-fluoro-2-methylaniline, 2-Chloro-4-fluoro-5-methylaniline, and 4-Chloro-3-fluoroaniline.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are required. Standard safety glasses are not sufficient.[1][2] |
| Hand Protection | Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for incidental contact with anilines. For extended contact, consider butyl rubber or Viton™ gloves. Always inspect gloves for integrity before use.[3][4][5][6] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge (Type A, brown) is recommended.[7] Ensure proper fit testing and adherence to a respiratory protection program.[8][9] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn.[3] For larger quantities or increased risk of splash, chemical-resistant coveralls may be necessary. Ensure that emergency showers and eyewash stations are readily accessible.[1][2] |
Handling and Storage Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]
-
The storage area should be clearly labeled with the chemical name and associated hazards.
Weighing and Handling:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Use dedicated, clean spatulas and weighing boats.
-
Avoid generating dust during handling.[11] If dust is generated, use appropriate respiratory protection.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[12]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any contaminated solid materials (e.g., weighing papers, gloves, paper towels) in a dedicated, labeled hazardous waste container.[13]
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled, sealed hazardous waste container compatible with the solvent used.
-
Disposal: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][3] Do not dispose of this chemical down the drain.[13]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Hazard and PPE Relationship
The selection of appropriate PPE is directly linked to the hazards posed by this compound.
Caption: Relationship between Chemical Hazards and Required PPE.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. aarti-industries.com [aarti-industries.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. 4-Fluoro-3-methylaniline 97 452-69-7 [sigmaaldrich.com]
- 8. queensu.ca [queensu.ca]
- 9. www2.lbl.gov [www2.lbl.gov]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. echemi.com [echemi.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
